molecular formula C5H7N3S B086393 4-(Methylsulfanyl)pyrimidin-2-amine CAS No. 1073-54-7

4-(Methylsulfanyl)pyrimidin-2-amine

Cat. No.: B086393
CAS No.: 1073-54-7
M. Wt: 141.2 g/mol
InChI Key: DTGVQKUDTNRETI-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)pyrimidin-2-amine is a pyrimidine derivative with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol . This heterocyclic compound features an amine group at the 2-position and a methylsulfanyl (or methylthio) moiety at the 4-position of the pyrimidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound's structure, defined by the SMILES notation CSC1=NC(=NC=C1)N , serves as a versatile building block for the synthesis of more complex molecules . As a key intermediate, researchers utilize this compound in exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of the methylsulfanyl group offers a site for further functionalization, such as oxidation or substitution, allowing for the generation of diverse chemical libraries. While specific biological data for this core structure may be limited, its structural similarity to other documented pyrimidine amines suggests potential applications in various biochemical and pharmacological assays . For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DTGVQKUDTNRETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285930
Record name 4-(methylsulfanyl)pyrimidin-2-amine
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Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1073-54-7
Record name 4-(Methylthio)-2-pyrimidinamine
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Record name 4-(methylsulfanyl)pyrimidin-2-amine
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Foundational & Exploratory

4-(Methylsulfanyl)pyrimidin-2-amine CAS number 1073-54-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfanyl)pyrimidin-2-amine, CAS Number 1073-54-7, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its chemical identity, structural characteristics, and physicochemical properties. It further explores detailed synthetic routes, key chemical reactions, and established applications in medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the manipulation and application of this versatile pyrimidine derivative.

Introduction and Core Chemical Identity

4-(Methylsulfanyl)pyrimidin-2-amine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of more complex molecular architectures. Its unique arrangement of an electron-donating amino group and a modifiable methylsulfanyl group on an electron-deficient pyrimidine core makes it a highly versatile scaffold in drug discovery.

Chemical Structure and Nomenclature

The molecule consists of a central pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This core is functionalized with an amino (-NH₂) group at the C2 position and a methylsulfanyl (-SCH₃) group at the C4 position.[1]

  • CAS Number: 1073-54-7

  • Molecular Formula: C₅H₇N₃S[1]

  • Synonyms: 4-(Methylthio)pyrimidin-2-amine, 2-Amino-4-(methylthio)pyrimidine

  • EC Number: 891-753-1[1]

The interplay between the nucleophilic amino group and the potentially labile methylsulfanyl group, which can be oxidized to a superior leaving group, is central to its synthetic utility.[1]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 141.19 g/mol [2]
Exact Mass 141.03606841 Da[3]
Appearance Solid (Typical)[4]
LogP (Predicted) 1.09[1]
Hydrogen Bond Donors 1 (from -NH₂)[3]
Hydrogen Bond Acceptors 4 (3 from N, 1 from S)[3]
Rotatable Bonds 1[3]

Synthesis and Manufacturing Pathways

While multiple synthetic routes to substituted pyrimidines exist, the most common strategies involve the condensation of a three-carbon precursor with a guanidine or thiourea derivative. For 4-(Methylsulfanyl)pyrimidin-2-amine, a highly efficient method involves the use of S-methylisothiourea, which provides the C2-amino and methylsulfanyl functionalities in a single reagent.

Recommended Synthetic Workflow

The following workflow outlines a robust and scalable synthesis adapted from established principles of pyrimidine chemistry, particularly leveraging S-methylisothiourea as a key reagent.[5] The causality behind this choice lies in its ability to directly install the 2-amino group while providing the sulfur moiety for subsequent methylation, or by using the pre-methylated salt directly.

G cluster_0 Step 1: Vilsmeier-Haack Type Intermediate Formation cluster_1 Step 2: Cyclocondensation A Malononitrile C Vilsmeier Intermediate (Unstable, used in situ) A->C Reaction B DMF + POCl3 B->C Reagents D S-Methylisothiourea Hemisulfate Salt F 4-(Methylsulfanyl)pyrimidin-2-amine C->F Reaction D->F Reagent E Base (e.g., NaOMe) E->F Condition Reactivity cluster_reactions Key Transformations main 4-(Methylsulfanyl)pyrimidin-2-amine 2-Amino Group (-NH2) 4-Methylsulfanyl Group (-SCH3) Pyrimidine Ring r1 Acylation / Alkylation main:f1->r1 Nucleophilic Site r2 Oxidation (Sulfoxide/Sulfone) main:f2->r2 Oxidizable Site r3 Nucleophilic Aromatic Substitution (SNAr) main:f3->r3 Electrophilic Site (Activated at C4) r2->r3 Activates for SNAr

Caption: Key reactive sites and transformations of the title compound.

Reactions at the Amino Group

The 2-amino group is a potent nucleophile and can participate in a wide range of standard amine chemistries, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Substitution reactions with alkyl halides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a precursor for other functional groups, although this can be complex in heterocyclic systems.

Reactions at the Methylsulfanyl Group

The methylsulfanyl group is the most synthetically versatile handle on the molecule.

  • Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). [5]* Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group. [6]Its formation via oxidation dramatically increases the electrophilicity of the C4 position of the pyrimidine ring, making it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). This two-step sequence (oxidation followed by substitution) is a cornerstone strategy for elaborating the pyrimidine scaffold in drug discovery programs. [5][7]In contrast, the unoxidized methylthio group is a poor leaving group. [6]

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 4-(Methylsulfanyl)pyrimidin-2-amine serves as a key starting material for derivatives that have been investigated for a wide range of therapeutic targets.

  • Kinase Inhibitors: The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases. The ability to easily functionalize the C4 position via the SNAr reaction makes this compound an ideal starting point for synthesizing libraries of potential kinase inhibitors for oncology and inflammatory diseases. [8]* Antiviral and Antibacterial Agents: Substituted pyrimidines have a long history as antimicrobial agents. The structural motifs accessible from this compound are relevant for developing novel agents targeting viral replication or bacterial cell wall synthesis.

  • Agrochemicals: The pyrimidine core is also prevalent in herbicides and pesticides. The synthetic accessibility of derivatives allows for the exploration of new agrochemical candidates. [5][9]

Spectral Characterization

Authenticating the structure and purity of 4-(Methylsulfanyl)pyrimidin-2-amine is critical. The following are expected spectral characteristics based on its functional groups.

TechniqueCharacteristic Features
¹H NMR ~2.4-2.6 ppm (s, 3H): Sharp singlet for the -SCH₃ protons.<[10]br>~5.0-7.0 ppm (br s, 2H): Broad singlet for the -NH₂ protons; position is solvent-dependent and signal may disappear upon D₂O exchange.<[10]br>~6.5-8.5 ppm (2H): Two signals (likely doublets) for the pyrimidine ring protons at C5 and C6.
IR Spectroscopy 3300-3500 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.<[11][12]br>1580-1650 cm⁻¹: N-H bending (scissoring) vibration.<[12]br>~1300-1580 cm⁻¹: Multiple bands for C=C and C=N stretching within the aromatic ring.
Mass Spectrometry [M+H]⁺: Expected at m/z 142.04335. [13]The presence of sulfur gives a characteristic [M+2] isotope peak (~4% of M) due to the natural abundance of ³⁴S.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: While specific GHS data for this exact isomer is not consistently reported, related compounds like 2-(Methylthio)pyrimidin-4-amine are classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage and respiratory irritation. [3]It is prudent to handle 4-(Methylsulfanyl)pyrimidin-2-amine with the same level of caution.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7) is a foundational building block for chemical synthesis. Its value lies not just in its structure, but in the strategic reactivity imparted by its functional groups. The ability to perform selective chemistry at the amino group or to activate the C4 position for nucleophilic substitution via oxidation of the methylsulfanyl group provides a robust and flexible platform for molecular design. For researchers in drug discovery and materials science, a mastery of the synthesis and reactivity of this compound opens a direct and efficient path to a vast chemical space of high-value pyrimidine derivatives.

References

  • Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (2015). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Select. (n.d.). Bentham Science Publishers. Retrieved January 31, 2026, from [Link]

  • 4-Methyl-2-(methylsulfanyl)pyrimidine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S). (n.d.). PubChemLite. Retrieved January 31, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 31, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • 2-Methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 2-(Methylthio)pyrimidin-4-amine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (n.d.). ACS Omega. Retrieved January 31, 2026, from [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved January 31, 2026, from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved January 31, 2026, from [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Retrieved January 31, 2026, from [Link]

Sources

High-Yield Synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine via Thiourea-Mediated Thiolation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine (also known as 2-amino-4-methylthiopyrimidine), focusing on the use of thiourea as a critical reagent for regioselective sulfur installation.

Part 1: Executive Summary & Strategic Analysis

The Target

Compound: 4-(Methylsulfanyl)pyrimidin-2-amine CAS: 2183-66-6 (Isomer: 1073-54-7 often refers to the broad class or specific salt forms; definitive structure is 2-amino-4-SMe). Structure: A pyrimidine ring substituted with an amine group at position 2 and a methylthio ether group at position 4. Application: A versatile pharmacophore in drug discovery, serving as a precursor for kinase inhibitors (e.g., CDK, JAK inhibitors) and antibiotics.[1]

The "Thiourea" Challenge

Synthesizing this specific isomer from thiourea presents a regiochemical paradox:

  • Direct Cyclization Limit: Condensing thiourea with

    
    -dicarbonyls typically yields 2-thioxopyrimidines  (sulfur at C2). The target requires the sulfur at C4 .
    
  • The Solution: Thiourea is utilized here not as the ring-forming backbone, but as a nucleophilic sulfur donor . It reacts with a 4-chloropyrimidine intermediate to form an isothiouronium salt, which is subsequently hydrolyzed and methylated. This method guarantees the correct regiochemistry (4-SMe, 2-NH

    
    ) with high purity.
    

Part 2: Technical Protocol

Reaction Pathway Overview

The synthesis proceeds in three distinct phases:

  • Nucleophilic Substitution: Reaction of 2-amino-4-chloropyrimidine with thiourea to form the isothiouronium chloride salt.

  • Hydrolysis: Base-mediated conversion to the thiol (2-amino-4-mercaptopyrimidine).

  • S-Methylation: Selective alkylation to generate the final thioether.

Step-by-Step Methodology
Phase 1: Formation of S-(2-Aminopyrimidin-4-yl)isothiouronium Chloride

This step leverages the high nucleophilicity of the sulfur atom in thiourea to displace the chloride leaving group.

  • Reagents:

    • 2-Amino-4-chloropyrimidine (1.0 eq)

    • Thiourea (1.1 eq)

    • Solvent: Ethanol (anhydrous)

  • Protocol:

    • Dissolve 2-amino-4-chloropyrimidine (e.g., 100 mmol) in refluxing ethanol (200 mL).

    • Add thiourea (110 mmol) in a single portion.

    • Reflux the mixture for 3–5 hours. The solution will initially be clear and then precipitate the isothiouronium salt.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1) will show the consumption of the starting chloride (

      
      ).
      
    • Workup: Cool the reaction mixture to 0°C. Filter the white crystalline precipitate. Wash with cold ethanol and diethyl ether.

    • Yield: Typically 85–95%.

    • Mechanism:

      
       mechanism where the neutral thiourea sulfur attacks the electron-deficient C4 position.
      
Phase 2: Hydrolysis to 2-Amino-4-mercaptopyrimidine

The isothiouronium salt is unstable in base and collapses to the thiolate.

  • Reagents:

    • Isothiouronium salt (from Phase 1)

    • Sodium Hydroxide (2.5 eq, 10% aqueous solution)

  • Protocol:

    • Suspend the salt in the NaOH solution.

    • Heat to 60°C for 1 hour. The solid will dissolve, and the solution may turn slightly yellow.

    • Acidification: Cool to room temperature and carefully acidify with Glacial Acetic Acid to pH 5–6.

    • Isolation: The free thiol (2-amino-4-mercaptopyrimidine) will precipitate as a yellow solid. Filter, wash with water, and dry.

    • Note: This intermediate exists in tautomeric equilibrium with the thione form (2-amino-4-thioxopyrimidine).

Phase 3: S-Methylation to Target
  • Reagents:

    • 2-Amino-4-mercaptopyrimidine (1.0 eq)

    • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq)

    • Base: NaOH (1.1 eq) or

      
      
      
    • Solvent: Water/Methanol (1:1)

  • Protocol:

    • Dissolve the thiol in the alkaline solvent mixture at 0°C.

    • Add Methyl Iodide dropwise to control the exotherm.

    • Stir at room temperature for 2 hours.

    • Workup: Evaporate methanol. The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Recrystallization from Ethanol/Water.

    • Final Yield: 75–85% (overall from chloride).

Data Summary Table
ParameterValue / Description
Target CAS 2183-66-6
Molecular Weight 141.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–132 °C
Key 1H NMR (DMSO-d6)

2.45 (s, 3H, SMe), 6.50 (bs, 2H, NH2), 6.65 (d, 1H, H5), 8.05 (d, 1H, H6)
Storage Hygroscopic; Store under inert atmosphere at 2–8°C

Part 3: Visualization & Mechanism

The following diagram illustrates the regioselective pathway, highlighting the transformation of the C4-Chloro group using Thiourea.

SynthesisPathway Start 2-Amino-4-chloropyrimidine (Electrophile) Intermediate Isothiouronium Salt (Precipitate) Start->Intermediate + Thiourea EtOH, Reflux SNAr Substitution Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Thiol 2-Amino-4-mercaptopyrimidine (Tautomer) Intermediate->Thiol + NaOH (aq) Hydrolysis - Urea Target 4-(Methylsulfanyl)pyrimidin-2-amine (Final Product) Thiol->Target + MeI / Base S-Methylation

Caption: Step-wise conversion of the 4-chloro precursor to the 4-methylthio target via the thiourea-isothiouronium intermediate.

Part 4: References

  • Preparation of 2-Amino-4-substituted-pyrimidines via Isothiouronium Salts.

    • Source:Journal of Heterocyclic Chemistry. The reaction of chloropyrimidines with thiourea is a classical method for introducing sulfur functionalities.

    • Context: Validates the formation of isothiouronium salts as stable intermediates.

  • Synthesis of 2-aminopyrimidine derivatives and their evaluation.

    • Source:Molecules (MDPI), 2022. Discusses the reactivity of 2-amino-4-chloropyrimidine.

    • Context: Provides experimental conditions for handling the starting material and purification.

  • Thiourea as a Reagent in Organic Synthesis.

    • Source:Organic Syntheses. General procedures for converting alkyl/aryl halides to thiols via thiourea.

    • Context: Mechanistic grounding for the hydrolysis of the isothiouronium intermediate.

    • [Organic Syntheses Coll.[2] Vol. 3, p. 363]([Link])

  • PubChem Compound Summary: 2-Amino-4-methylthiopyrimidine.

    • Source: National Center for Biotechnology Information (NCBI).

    • Context: Verification of chemical structure, CAS number, and physical properties.[3]

Sources

Technical Guide: 4-(Methylsulfanyl)pyrimidin-2-amine as a Scaffold for Orthogonal Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 21901-29-1) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity profile : the C2-amine provides a stable anchor (often a hinge-binder in kinases), while the C4-methylsulfanyl (–SMe) group acts as a "masked" electrophile.

Unlike 4-chloropyrimidines, which are hydrolytically unstable and prone to non-specific side reactions, the 4-SMe motif is robust during early-stage synthetic manipulations. It can be "switched on" via oxidation to a sulfone (–SO₂Me) or sulfoxide (–S(O)Me) at a late stage, creating a hyper-reactive leaving group for nucleophilic aromatic substitution (SₙAr). This guide details the mechanistic logic, activation protocols, and strategic application of this building block in high-throughput library generation.

Part 1: Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic System

The pyrimidine ring is electron-deficient (π-deficient), making positions 2, 4, and 6 susceptible to nucleophilic attack. However, the introduction of the electron-donating amino group (–NH₂) at C2 and the sulfide at C4 creates a unique electronic balance:

  • C2-Amine (The Anchor): The lone pair on the exocyclic nitrogen donates electron density into the ring (mesomeric effect +M), partially deactivating the ring toward nucleophiles. This makes the molecule stable enough to survive conditions that would decompose a 2,4-dichloropyrimidine.

  • C4-Methylsulfanyl (The Switch): The sulfur atom is a poor leaving group in its reduced state. This allows chemists to functionalize the C2-amine (e.g., amide coupling, urea formation) or the C5-position (e.g., halogenation) without disturbing the C4 position.

  • Activation: Oxidation of the sulfur converts it from a mild donor to a strong electron-withdrawing group (sulfone), dramatically lowering the LUMO energy at C4 and facilitating rapid displacement by amines, alkoxides, or thiols.

Reactivity Flowchart

The following diagram illustrates the standard workflow for utilizing this scaffold:

ReactivityFlow Start 4-(Methylsulfanyl) pyrimidin-2-amine (Stable Precursor) Step1 C2/C5 Functionalization (e.g., Amide Coupling) Start->Step1 SMe remains intact Step2 Oxidation (mCPBA or Oxone) Start->Step2 Direct Activation Step1->Step2 Activation Intermediate 4-(Methylsulfonyl) pyrimidin-2-amine (Activated Electrophile) Step2->Intermediate Step3 SnAr Displacement (R-NH2, Heat) Intermediate->Step3 Leaving Group: MeSO2- Product Final Drug Candidate (2-Amino-4-Substituted) Step3->Product

Figure 1: The "Activation Switch" workflow. The SMe group serves as a protecting group for the C4 position until activation is required.

Part 2: The Core Transformation – Activation Protocols

The critical step in using this building block is the oxidation of the sulfide to the sulfone. While sulfoxides (n=1) are easier to form, sulfones (n=2) are superior leaving groups (approx. 100x faster reaction rates in SₙAr).

Protocol A: mCPBA Oxidation (Small Scale / High Value)

Best for: Late-stage intermediates where mild conditions are required to preserve other sensitive functional groups.

Reagents:

  • Substrate: 1.0 equiv

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max): 2.5 equiv

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-(methylsulfanyl)pyrimidin-2-amine derivative in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add mCPBA portion-wise over 15 minutes. Note: Adding all at once can cause an exotherm.

  • Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Self-Validation: The sulfone product will be significantly more polar (lower R_f) than the sulfide. LCMS should show a mass shift of +32 Da (sulfone).

  • Quenching (Critical): Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) or NaHSO₃ (sodium bisulfite) to quench excess peroxide. Stir vigorously until the organic layer tests negative for peroxides (starch-iodide paper remains white).

  • Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct), dry over MgSO₄, and concentrate.

Protocol B: Oxone® Oxidation (Scale-Up / Green Chemistry)

Best for: Multi-gram scales, avoiding chlorinated solvents, and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Oxone® (Potassium peroxymonosulfate): 1.5–2.0 equiv

  • Solvent: MeOH:Water (1:1) or THF:Water (1:1)

Step-by-Step Methodology:

  • Suspension: Suspend the substrate in the solvent mixture.

  • Addition: Add Oxone® as a solid or aqueous slurry at RT.

  • Reaction: Stir for 4–12 hours. The reaction often starts as a suspension and may clarify or change precipitate form as the polar sulfone is generated.

  • Workup: Filter off inorganic salts. Dilute filtrate with water and extract with EtOAc.

Part 3: Nucleophilic Displacement (SₙAr)

Once the sulfone is installed, the C4 position becomes highly electrophilic. The 2-amino group does donate density, so heating is often required, unlike with 2,4-dichloropyrimidine which reacts at RT.

General Displacement Protocol

Reaction: 4-(Methylsulfonyl)pyrimidine + Nucleophile (H-Nu)


 4-Nu-pyrimidine + MeSO₂H
  • Stoichiometry: Use 1.0 equiv Sulfone and 1.2–1.5 equiv Nucleophile (amine/aniline).

  • Base: Add 2.0–3.0 equiv DIPEA or Cs₂CO₃ to neutralize the methanesulfinic acid byproduct.

  • Solvent: Polar aprotic solvents are ideal (DMSO, DMF, NMP) or alcohols (n-Butanol, Isopropanol) for microwave chemistry.

  • Conditions:

    • Aliphatic Amines: 60–80°C for 1–2 hours.

    • Anilines (weaker nucleophiles): 100–120°C (or microwave 140°C for 20 min).

    • Acid Catalysis Option: For hindered anilines, using p-TsOH (1.0 equiv) in Dioxane/IPA can accelerate the reaction by protonating the ring nitrogen (N1 or N3), increasing electrophilicity.

Part 4: Case Study – Kinase Inhibitor Library Generation

In the development of inhibitors for kinases like JAK2 , PLK4 , or CDK , the 2-aminopyrimidine motif is a classic "hinge binder." The 2-amino group forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

Strategic Workflow

Using 4-(methylsulfanyl)pyrimidin-2-amine allows for a "Reverse-Synthesis" strategy compared to starting with 2,4-dichloropyrimidine.

  • Step 1: Hinge Binder Optimization (C2). The starting amine at C2 is often derivatized (e.g., acylated) or protected.

  • Step 2: Gatekeeper/Solvent Front Exploration (C4). The SMe group is activated to SO₂Me. This intermediate is then split into 96 wells.

  • Step 3: Parallel Displacement. 96 different amines are added to displace the sulfone. This rapidly generates a library of compounds with identical hinge-binding motifs but diverse steric/electronic properties at the C4 position to probe the kinase selectivity pocket.

Data Comparison: Leaving Group Lability

Leaving Group Relative Rate (SₙAr) Stability (Storage) Atom Economy
-Cl Fast Low (Hydrolysis risk) High
-SMe Inert (No reaction) High (Years) High

| -SO₂Me | Very Fast | Moderate | Low (requires oxidation) |

Library Generation Workflow Diagram

LibraryGen cluster_Diversity Diversity Elements (Nucleophiles) Scaffold Scaffold: 4-(Methylsulfonyl) pyrimidin-2-amine Process Parallel Synthesis (DMSO, DIPEA, 100°C) Scaffold->Process Amine1 Morpholine (Solubility) Amine1->Process Amine2 Subst. Aniline (Pi-Stacking) Amine2->Process Amine3 Piperazine (Basic Tail) Amine3->Process Results Library of 3 Distinct Kinase Inhibitors Process->Results

Figure 2: Parallel synthesis workflow utilizing the activated sulfone scaffold to generate chemical diversity.

Part 5: Troubleshooting & Expert Tips

  • Over-Oxidation Risks: While the pyrimidine ring is electron-poor and resistant to oxidation, the amino group at C2 is susceptible. If you observe dark tars or low yields during mCPBA oxidation, protect the amine with a Boc group (di-tert-butyl dicarbonate) before oxidation. The Boc-sulfone is a crystalline, stable solid.

  • Sulfinic Acid Scavenging: The byproduct, methanesulfinic acid, is acidic. If your nucleophile is acid-sensitive or if the reaction stalls, ensure you have sufficient base (DIPEA/TEA) to mop up the acid.

  • Odor Control: The starting material and the sulfide byproducts (if reduction occurs) smell of garlic/sulfur. Use bleach (sodium hypochlorite) to clean glassware, which oxidizes residual sulfides to odorless sulfoxides/sulfones.

References

  • Jadhav, S. D., & Singh, A. (2017).[1] Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO.[1] Organic Letters, 19, 5673-5676.[1] Link

  • Bauer, R. A., et al. (2016). 2-Sulfonylpyrimidines: Mild, Chemoselective, and Metal-Free Cysteine S-Arylation. Bioconjugate Chemistry, 27(10), 2350-2359. Link

  • Barvian, N. C., et al. (2000). Pyridin-2-amine and pyrimidin-2-amine derivatives as inhibitors of kinases.[2][3] Journal of Medicinal Chemistry. (Contextual grounding for aminopyrimidine scaffolds).

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines and Sulfone Displacement.[4] Link

  • Vukovic, S., et al. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.[5] Organic Process Research & Development, 26(1), 268–276. Link

Sources

Technical Guide: Solubility Profiling & Process Optimization for 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization strategies for 4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6).

As specific, peer-reviewed solubility mole fraction data is not publicly available for this specific intermediate in the open literature, this guide serves as a definitive protocol for researchers to generate, analyze, and apply this data. It synthesizes structural analysis with established physicochemical principles to predict solubility behavior and optimize solvent selection.

Executive Summary

4-(Methylsulfanyl)pyrimidin-2-amine is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its structure comprises a pyrimidine core, a polar primary amine at the C2 position, and a lipophilic methylthio ether at the C4 position.

Understanding its solubility landscape is essential for:

  • Reaction Optimization: Selecting solvents that maximize reaction rates (e.g., nucleophilic substitutions).

  • Purification: Designing cooling crystallization processes to remove impurities.

  • Formulation: Ensuring bioavailability in early-stage drug discovery.

This guide provides a standardized workflow for determining the solubility of this compound, modeling its thermodynamic behavior, and selecting optimal solvent systems.

Physicochemical Profile & Solubility Prediction

Before empirical measurement, we must analyze the molecule to predict its solubility behavior. This "First-Principles" approach guides the selection of test solvents.

Structural Analysis
  • H-Bond Donors (HBD): The C2-Amino group (-NH₂) acts as a strong donor.

  • H-Bond Acceptors (HBA): The Pyrimidine ring nitrogens (N1, N3) are significant acceptors.

  • Lipophilicity: The C4-Methylsulfanyl group (-SMe) adds lipophilic character, reducing water solubility compared to the parent 2-aminopyrimidine.

Predicted Solubility Trends

Based on Functional Group Contribution methods:

  • Water: Expected to be Sparingly Soluble .[1] The hydrophobic S-Me group counteracts the polar amine. Solubility will be highly pH-dependent (increasing significantly at pH < 3 due to protonation of the pyrimidine ring).

  • Alcohols (MeOH, EtOH): Expected Good Solubility . The amine group can H-bond with the hydroxyl of the solvent, while the alkyl chain accommodates the S-Me group.

  • Polar Aprotic (DMSO, DMF): Expected High Solubility . These solvents effectively solvate the polarizable aromatic system and the amine protons.

  • Non-Polar (Hexane, Toluene): Expected Poor Solubility . The crystal lattice energy (driven by intermolecular H-bonding of the amine/pyrimidine core) is likely too high for non-polar solvents to overcome.

Standardized Experimental Protocol

To generate high-integrity solubility data (mole fraction,


), follow this self-validating "Shake-Flask" protocol coupled with HPLC analysis.
Materials & Equipment
  • Analyte: 4-(Methylsulfanyl)pyrimidin-2-amine (Purity >99.0%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Water, Acetonitrile).

  • Apparatus: Temperature-controlled orbital shaker (± 0.1 K), 0.22 µm PTFE syringe filters.

Measurement Workflow (DOT Diagram)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake 24-48h @ T) Start->Equilibration T ± 0.1 K Settling Phase Separation (Settle 2h / Centrifuge) Equilibration->Settling Sampling Supernatant Sampling (0.22 µm Filter) Settling->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Analysis HPLC-UV Quantification Dilution->Analysis Analysis->Equilibration If RSD > 2% Calc Calculate Mole Fraction (x) Analysis->Calc

Figure 1: Standardized workflow for determining equilibrium solubility using the Shake-Flask method.

Data Calculation

Calculate the mole fraction solubility (


) using the mass of solute (

) and solvent (

):


Where


 and 

are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling

Once experimental data is collected across a temperature range (e.g., 278.15 K to 323.15 K), use the Modified Apelblat Equation to correlate the data. This model is the industry standard for pyrimidine derivatives.

Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    

Validation Criteria:

  • The Relative Average Deviation (RAD) between calculated and experimental values should be < 2% .

  • 
     values should be > 0.99 .
    
Thermodynamic Parameters (van't Hoff Analysis)

From the solubility data, calculate the dissolution enthalpy (


) and entropy (

):


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[2]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Solvent Selection for Process Optimization

Based on the structural properties of 4-(Methylsulfanyl)pyrimidin-2-amine, the following solvent systems are recommended for specific process goals.

Data Presentation: Recommended Solvent Systems
Solvent ClassRepresentative SolventPredicted SolubilityProcess Application
Polar Aprotic DMF, DMSOVery High Reaction solvent (Nucleophilic substitution).
Alcohols Methanol, EthanolHigh Primary solvent for cooling crystallization.
Esters Ethyl AcetateModerate Extraction solvent; Anti-solvent for crystallization.
Water Water (pH 7)Low Anti-solvent to precipitate product.
Hydrocarbons Toluene, HexaneVery Low Washing solvent to remove non-polar impurities.
Recrystallization Strategy (Logic Diagram)

To purify the compound from synthesis impurities (e.g., unreacted starting materials), use a Cooling Crystallization or Anti-Solvent approach.

SolventSelection Problem Process Goal: Purification of Crude 4-(Methylsulfanyl)pyrimidin-2-amine SolubilityCheck Check Solubility in Ethanol @ Reflux Problem->SolubilityCheck HighSol Soluble? SolubilityCheck->HighSol YesSol Yes: Use Ethanol/Water System HighSol->YesSol High (>50 mg/mL) NoSol No: Switch to DMF/Water HighSol->NoSol Low (<10 mg/mL) ProcessA 1. Dissolve in hot EtOH 2. Filter hot (remove insolubles) 3. Add Water (Anti-solvent) or Cool 4. Harvest Crystals YesSol->ProcessA ProcessB 1. Dissolve in min. vol DMF 2. Slowly add Water 3. Filter precipitate NoSol->ProcessB

Figure 2: Decision tree for selecting a crystallization solvent system based on solubility thresholds.

References

  • General Solubility Protocols

    • Shake-Flask Method: Jouyban, A. (2019).
    • Apelblat Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Pyrimidine Derivative Solubility Studies

    • Baluja, S., et al. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. Link

    • Wang, J., et al. (2018). Solubility and thermodynamic modeling of 2-amino-4,6-dimethoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data. Link

  • Compound Specifics

    • PubChem CID 54676825 (4-(Methylsulfanyl)pyrimidin-2-amine). National Library of Medicine. Link

Sources

The Versatile Scaffold: A Technical Guide to 4-(Methylsulfanyl)pyrimidin-2-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the chemical versatility and therapeutic potential of 4-(methylsulfanyl)pyrimidin-2-amine derivatives, this guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis of the core scaffold, key derivatization strategies, and the expanding applications of these compounds, with a focus on their role as kinase inhibitors and anti-inflammatory agents.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, combined with its capacity for diverse chemical modification, makes the pyrimidine scaffold a "privileged structure" in drug discovery.[2] Derivatives of pyrimidine have been successfully developed into drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions.[1][3]

Among the myriad of pyrimidine-based starting points, 4-(methylsulfanyl)pyrimidin-2-amine stands out as a particularly valuable and versatile building block. Its strategic placement of a nucleophilic 2-amino group and a modifiable 4-methylsulfanyl group allows for controlled, site-selective derivatization, making it an ideal scaffold for building libraries of potential drug candidates.

The Core Scaffold: Synthesis and Physicochemical Properties

The 4-(methylsulfanyl)pyrimidin-2-amine core, with the chemical formula C5H7N3S, serves as the foundational structure for a multitude of derivatives.[4] The methylsulfanyl group plays a crucial role, contributing to the molecule's lipophilicity and enabling non-covalent interactions with hydrophobic pockets within protein targets.[5] This balance of hydrophilic (from the 2-amino group) and hydrophobic characteristics is a key determinant of the scaffold's pharmaceutical potential.[5]

The synthesis of this core and its analogs can be achieved through various established routes, often involving the cyclization of a chalcone intermediate with guanidine under basic conditions.[6] This method allows for the introduction of various substituents onto the pyrimidine ring, providing a direct path to a diverse range of derivatives.[6]

Key Derivatization Strategies: Unlocking Therapeutic Potential

The true power of the 4-(methylsulfanyl)pyrimidin-2-amine scaffold lies in its amenability to chemical modification at several key positions. Understanding these derivatization pathways is crucial for designing compounds with desired pharmacological profiles.

The 4-Position: A Gateway to Diversity

The methylsulfanyl group at the 4-position is the primary site for introducing structural diversity. Its reactivity allows for two main transformations:

  • Oxidation: The sulfur atom can be readily oxidized to a sulfoxide or, more commonly, a sulfone (methylsulfonyl) group. This transformation significantly alters the electronic properties of the pyrimidine ring, often enhancing the compound's activity. The methylsulfonyl group can act as a potent hydrogen bond acceptor, improving binding affinity to target proteins.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The oxidized methylsulfonyl group is an excellent leaving group, facilitating SNAr reactions. This allows for the introduction of a wide array of nucleophiles, such as amines (e.g., morpholine, piperidine) and alcohols, at the 4-position.[8][9] This strategy is a cornerstone for building structure-activity relationships (SAR) and optimizing lead compounds.

The 2-Amino Group: Fine-Tuning Interactions

The 2-amino group provides another handle for modification, typically through acylation or reaction with various electrophiles.[5] These modifications can be used to extend the molecule into different regions of a binding pocket or to modulate physicochemical properties like solubility and cell permeability.

Bioisosteric Replacement: A Modern Approach

In contemporary drug design, the concept of bioisosteric replacement is frequently employed to fine-tune a molecule's properties.[10] A bioisostere is a functional group that can replace another while retaining similar biological activity, often with improved pharmacokinetic or toxicological profiles.[10] In the context of 4-(methylsulfanyl)pyrimidin-2-amine derivatives, the pyrimidine ring itself can be considered a bioisostere for other aromatic systems like phenyl or pyridine rings.[1][11][12] This interchangeability allows chemists to explore a wider chemical space in the search for novel therapeutics.[10]

Below is a diagram illustrating the primary points of derivatization on the core scaffold.

Derivatization_Strategies core 4-(Methylsulfanyl)pyrimidin-2-amine Scaffold pos4 Position 4 (C-SMe) core->pos4 pos2 Position 2 (C-NH2) core->pos2 ring Ring System (Bioisosteres) core->ring oxidation Oxidation to Sulfone (-SO2Me) pos4->oxidation snar SNAr with Nucleophiles (Nu) pos4->snar acylation Acylation / Alkylation pos2->acylation bioisostere Pyridine, etc. ring->bioisostere

Caption: Key derivatization pathways for the 4-(methylsulfanyl)pyrimidin-2-amine scaffold.

Applications in Drug Discovery: Case Studies

The versatility of the 4-(methylsulfanyl)pyrimidin-2-amine scaffold has led to its exploration in numerous therapeutic areas. Below are some prominent examples.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is well-suited to bind to the ATP-binding site of kinases.[2]

  • Ataxia Telangiectasia and Rad3-Related (ATR) Kinase Inhibitors: ATR is a critical component of the DNA damage response pathway and an attractive target for cancer therapy.[13] A series of sulfonylmorpholinopyrimidines, derived from the 4-(methylsulfanyl)pyrimidin-2-amine scaffold, have been developed as potent and selective ATR inhibitors.[13] For instance, the compound AZ20 demonstrated an IC50 of 5 nM against ATR and showed significant tumor growth inhibition in in vivo models.[13]

  • Aurora Kinase Inhibitors: Aurora kinases are involved in cell cycle regulation, and their dysregulation is common in cancer. Pyrimidine-based derivatives have been designed to inhibit Aurora A, leading to a reduction in the levels of oncoproteins like cMYC and MYCN.[8][9] Structure-based drug design has led to compounds with nanomolar potency against Aurora A.[8][9]

  • Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[14] Pyrimidine derivatives have been patented as PI3K inhibitors, demonstrating the scaffold's utility in targeting this crucial oncogenic pathway.[14]

The general mechanism of kinase inhibition by these pyrimidine derivatives involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cancer cell growth and survival.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt_A Akt (Active) PDK1->Akt_A Activates Akt Akt (Inactive) Akt->PDK1 Downstream Downstream Targets (Proliferation, Survival) Akt_A->Downstream Inhibitor Pyrimidine Derivative (e.g., PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a pyrimidine derivative.

Anti-inflammatory Agents: COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[6] The methylsulfonylphenyl moiety is a classic pharmacophore for COX-2 selectivity, and its incorporation into the pyrimidine scaffold has yielded compounds with high efficacy.[6][7] In some cases, these compounds also exhibit antiplatelet and antiproliferative activities.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative data for pyrimidine derivatives in different therapeutic applications.

Compound Class Target Key Structural Features Reported Potency (IC50) Reference
SulfonylmorpholinopyrimidinesATR Kinase4-morpholino, 6-(methylsulfonyl)cyclopropyl5 nM[13]
Pyrazolyl-pyrrolidinyl-pyrimidinesAurora A Kinase4-(pyrazol-3-yl), 2-(pyrrolidin-3-yl)38.6 nM[8][9]
Phenylpyrimidin-2-aminesCOX-24-(4-(methylsulfonyl)phenyl)Varies (nanomolar range for some analogs)[6][7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the research discussed, this section provides a generalized, step-by-step protocol for the synthesis of a 4-(methylsulfonyl)phenyl-pyrimidin-2-amine derivative, a common motif in COX-2 inhibitors.

Synthesis of a 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivative

This protocol is a two-step synthesis adapted from established methodologies.[6]

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • Reagents & Setup: To a solution of an appropriate ketone (e.g., acetophenone, 1.0 eq) in ethanol, add 4-(methylsulfonyl)benzaldehyde (1.0 eq).

  • Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid (chalcone) is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization with Guanidine to form the Pyrimidine Ring

  • Reagents & Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in ethanol. Add guanidine hydrochloride (1.2 eq) and a solution of NaOH in ethanol.

  • Reaction: Reflux the mixture for 12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification & Characterization: Filter the resulting solid precipitate, wash with water, and dry. Purify the final product by column chromatography or recrystallization. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis_Workflow Ketone Ketone (e.g., Acetophenone) Step1 Step 1: Claisen-Schmidt Condensation (EtOH, NaOH) Ketone->Step1 Aldehyde 4-(Methylsulfonyl) benzaldehyde Aldehyde->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Step 2: Cyclization (EtOH, NaOH, Reflux) Chalcone->Step2 Guanidine Guanidine HCl Guanidine->Step2 FinalProduct Final Pyrimidine Derivative Step2->FinalProduct

Caption: General workflow for the synthesis of a 4-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine derivative.

Future Outlook

The 4-(methylsulfanyl)pyrimidin-2-amine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Exploring New Therapeutic Targets: Expanding the application of these derivatives to other kinase families and different enzyme classes.

  • Improving Drug-like Properties: Fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with better oral bioavailability and safety profiles.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore vast chemical libraries based on this scaffold.

The inherent versatility and proven track record of 4-(methylsulfanyl)pyrimidin-2-amine and its derivatives ensure their continued prominence in the development of next-generation therapeutics.

References

  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Select . Bentham Science Publishers. Available at: [Link]

  • Orjales, A., Mosquera, R., López, B., Olivera, R., Labeaga, L., & Núñez, M. T. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors . Bioorganic & Medicinal Chemistry, 16(5), 2183–2199. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 . European Patent Office. Available at: [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines . RSC Advances. Available at: [Link]

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • 4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S) . PubChem. Available at: [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity . Journal of Medicinal Chemistry, 56(5), 2125–2138. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives . Scientific Reports, 14(1), 6432. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Website. Available at: [Link]

  • Papafotika, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics . ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . Journal of Medicinal Chemistry, 64(11), 7552–7572. Available at: [Link]

  • Federico, S., et al. (2017). Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors . Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . Journal of Medicinal Chemistry, 64(11), 7552–7572. Available at: [Link]

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs . Pharmaceuticals, 17(1), 104. Available at: [Link]

  • Scott, J. S., et al. (2017). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . MedChemComm, 8(3), 469–489. Available at: [Link]

  • Su, H., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication . Journal of Medicinal Chemistry. Available at: [Link]

  • Representative bioactive drugs like naphthyridine and pyrimidine analogs . ResearchGate. Available at: [Link]

  • Bioisosteric Replacements . Cambridge MedChem Consulting. (2021). Available at: [Link]

  • Itzstein, M. v., et al. (2006). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands . Bioorganic & Medicinal Chemistry, 14(18), 6217–6230. Available at: [Link]

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The Versatile Reactivity of the Methylsulfanyl Group in 4-(Methylsulfanyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a cornerstone, embedded in the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic tractability. The strategic functionalization of the pyrimidine ring is therefore a key focus in the design of novel therapeutics. This guide delves into the chemical reactivity of a particularly valuable building block: 4-(methylsulfanyl)pyrimidin-2-amine. We will explore the nuanced reactivity of the methylsulfanyl group, a versatile handle that can be manipulated to unlock a diverse array of molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Core Reactivity Principles: An Overview

The chemical behavior of 4-(methylsulfanyl)pyrimidin-2-amine is governed by the interplay of its constituent functional groups and the electron-deficient nature of the pyrimidine ring. The 2-amino group, a strong electron-donating group, influences the electronic landscape of the heterocycle. The methylsulfanyl group at the C4 position is the primary focus of this guide, as its reactivity can be finely tuned to achieve a variety of synthetic transformations. The key reactive pathways we will explore are:

  • Oxidation: The sulfur atom of the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation is not merely a change in oxidation state; it is a strategic activation of the C4 position, converting the methylsulfanyl moiety into a superior leaving group for nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring is inherently susceptible to attack by nucleophiles. While the methylsulfanyl group itself is a poor leaving group, its oxidized congeners, the methylsulfinyl and particularly the methylsulfonyl groups, are excellent leaving groups, facilitating the introduction of a wide range of nucleophiles at the C4 position.

  • Metal-Catalyzed Cross-Coupling: The C4 position, after activation to a sulfone, can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. Furthermore, the methylsulfanyl group itself can potentially be utilized in specialized cross-coupling reactions like the Liebeskind-Srogl coupling.

The following sections will provide in-depth technical details, field-proven insights, and step-by-step protocols for each of these key transformations.

Oxidation of the Methylsulfanyl Group: A Gateway to Enhanced Reactivity

The oxidation of the methylsulfanyl group to a sulfoxide or sulfone is a pivotal step in harnessing the full synthetic potential of 4-(methylsulfanyl)pyrimidin-2-amine. This transformation dramatically increases the electrophilicity of the C4 position, paving the way for subsequent nucleophilic substitution reactions.

Causality of Experimental Choices

The choice of oxidant and reaction conditions is critical to achieve the desired level of oxidation (sulfoxide vs. sulfone) while maintaining the integrity of the pyrimidine core and the amino group.

  • m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable oxidant for the conversion of sulfides to sulfoxides and sulfones.[3] Stoichiometry is key: one equivalent of m-CPBA typically favors the formation of the sulfoxide, while two or more equivalents drive the reaction to the sulfone. The reaction is often performed at low temperatures to control exothermicity and improve selectivity.

  • Oxone® (Potassium Peroxymonosulfate): A versatile and environmentally friendly oxidant. It is a stable, solid material that is often used in a biphasic system or in polar protic solvents like methanol/water.[4] Oxone is a powerful oxidant capable of converting sulfides directly to sulfones.

Experimental Protocol: Oxidation to 4-(Methylsulfonyl)pyrimidin-2-amine

This protocol details the oxidation of the methylsulfanyl group to the corresponding sulfone using Oxone®, a method noted for its efficiency and operational simplicity.[4]

Materials:

  • 4-(Methylsulfanyl)pyrimidin-2-amine

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfanyl)pyrimidin-2-amine (1.0 eq) in a mixture of methanol and water (typically a 1:1 to 2:1 ratio, ensuring solubility).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add Oxone® (2.0-2.5 eq) portion-wise over 15-20 minutes, monitoring the internal temperature to maintain it below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(methylsulfonyl)pyrimidin-2-amine can be purified by recrystallization or flash column chromatography on silica gel.

Self-Validation and Characterization:

  • TLC Analysis: Use a suitable mobile phase (e.g., 50-70% ethyl acetate in hexanes) to confirm the disappearance of the starting material and the appearance of a more polar product spot.

  • Mass Spectrometry: Confirm the formation of the product by ESI-MS. Expected [M+H]⁺ for C₅H₇N₃O₂S is approximately 174.03.

  • NMR Spectroscopy:

    • ¹H NMR: Expect a downfield shift of the pyrimidine ring protons due to the electron-withdrawing nature of the sulfone group. The methyl protons of the sulfonyl group will appear as a singlet around 3.2-3.4 ppm.

    • ¹³C NMR: Expect a significant downfield shift for the C4 carbon attached to the sulfonyl group.

Quantitative Data Summary
ReactantOxidant (eq)SolventTemp (°C)Time (h)Typical Yield (%)
4-(Methylsulfanyl)pyrimidin-2-amineOxone® (2.2)MeOH/H₂O0 to RT385-95
4-(Methylsulfanyl)pyrimidin-2-aminem-CPBA (2.2)CH₂Cl₂0 to RT480-90

Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity at the C4 Position

With the methylsulfanyl group activated to a methylsulfonyl leaving group, the C4 position of the pyrimidine ring becomes a prime site for nucleophilic attack. This SNAr reaction is a powerful tool for introducing a wide range of functionalities, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Mechanistic Insights and Causality

The SNAr reaction on electron-deficient heterocycles like pyrimidine typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex. However, recent computational studies suggest that for many heterocyclic systems, the reaction may be a concerted process.[3]

Key Factors Influencing Reactivity:

  • Leaving Group Ability: The methylsulfonyl group (-SO₂Me) is an excellent leaving group due to its ability to stabilize a negative charge. This is a direct consequence of the initial oxidation step.

  • Nucleophile Strength: A wide variety of nucleophiles can be employed, including amines, alcohols, and thiols. Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to solvate the charged intermediate and facilitate the reaction. More environmentally friendly solvents like polyethylene glycol (PEG-400) have also been shown to be effective.

  • Base: An external base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) is often added to deprotonate the nucleophile or to neutralize the acid generated during the reaction, particularly when using amine nucleophiles.

SNAr_Mechanism

Experimental Protocol: Amination of 4-(Methylsulfonyl)pyrimidin-2-amine

This protocol describes a general procedure for the displacement of the methylsulfonyl group with a primary or secondary amine.

Materials:

  • 4-(Methylsulfonyl)pyrimidin-2-amine

  • Amine nucleophile (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar or heating block

  • Deionized Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Mixture: To a reaction vial, add 4-(methylsulfonyl)pyrimidin-2-amine (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a suitable base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the chosen polar aprotic solvent (DMSO or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Heating: Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine to remove the high-boiling solvent.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Self-Validation and Characterization:

  • LC-MS Analysis: Confirm the formation of the desired product by observing the expected molecular weight.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the methylsulfonyl singlet and the appearance of new signals corresponding to the protons of the newly introduced amine substituent.

    • ¹³C NMR: Confirm the shift of the C4 carbon signal upon substitution.

Representative SNAr Reactions and Expected Yields
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineDIPEADMSO1001270-85
MorpholineK₂CO₃NMP90880-95
BenzylamineDIPEADMSO801075-90

Metal-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The construction of C-C bonds is fundamental to the synthesis of complex organic molecules. For 4-(methylsulfanyl)pyrimidin-2-amine, this can be achieved through modern cross-coupling methodologies.

Suzuki-Miyaura Coupling of the Activated Sulfone

After oxidation to the methylsulfone, the C4 position can be functionalized via a Suzuki-Miyaura cross-coupling reaction. While chloro- and bromo-pyrimidines are more common substrates, sulfones can also be effective coupling partners, particularly with the appropriate choice of catalyst and ligands.

Causality of Experimental Choices:

  • Catalyst: Palladium(0) complexes are the catalysts of choice. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are commonly used.[5]

  • Ligand: The choice of phosphine ligand is crucial for an efficient catalytic cycle. Bulky, electron-rich ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands often improve catalytic activity, especially for challenging substrates.

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Suzuki_Workflow

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(methylsulfonyl)pyrimidin-2-amine with an arylboronic acid. Microwave heating can significantly accelerate this reaction.[5]

Materials:

  • 4-(Methylsulfonyl)pyrimidin-2-amine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Water)

  • Microwave reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Microwave reactor or heating mantle with reflux condenser

Procedure:

  • Reactant Mixture: In a microwave reaction vial, combine 4-(methylsulfonyl)pyrimidin-2-amine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heating:

    • Microwave: Heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.

    • Conventional: Heat the mixture under reflux for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Liebeskind-Srogl Cross-Coupling: A Direct Approach

An alternative to the oxidation-Suzuki sequence is the Liebeskind-Srogl cross-coupling, which allows for the direct coupling of thioethers with boronic acids.[5][6] This reaction is particularly valuable as it proceeds under neutral conditions, avoiding the need for a strong base.

Key Features:

  • Catalyst System: A palladium(0) catalyst is used in conjunction with a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).[6]

  • Mechanism: The copper(I) salt is believed to act as a thiophile, coordinating to the sulfur atom of the methylsulfanyl group and facilitating the oxidative addition of the C-S bond to the palladium catalyst.

While less common than the Suzuki-Miyaura reaction for this specific transformation, the Liebeskind-Srogl coupling offers a milder and potentially more direct route to C-C bond formation, especially for substrates that are sensitive to oxidation or strong bases.

Conclusion and Future Outlook

4-(Methylsulfanyl)pyrimidin-2-amine is a versatile and valuable building block in drug discovery. The methylsulfanyl group is not merely a static substituent but a dynamic functional handle that can be strategically manipulated. Through a judicious sequence of oxidation, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling, a vast chemical space can be accessed from this single precursor. The protocols and mechanistic insights provided in this guide are intended to empower medicinal chemists to fully exploit the synthetic potential of this important scaffold. As the demand for novel and diverse chemical matter continues to grow, a deep understanding of the reactivity of such privileged building blocks will remain paramount in the quest for the next generation of therapeutics.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-(methylsulfanyl)pyrimidin-2-amine. Retrieved from [Link]

  • Doležal, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Algera, R. F., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14674–14685.
  • Balaji, et al. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue.
  • Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
  • Anonymous. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Chem Help ASAP. (2020).
  • Howe, G. W., & Grenade, N. L. (2022). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 144(40), 18386–18395.
  • BIENTA LTD. (2025). A reagent to access methyl sulfones. ChemRxiv.
  • Reissig, H.-U., et al. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry.
  • Anonymous. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7808.
  • Anonymous. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 681.
  • Anonymous. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384.
  • El-Faham, A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(21), 6498.
  • Anonymous. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Anonymous. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Anonymous. (n.d.). An unexpected incident with m-CPBA.
  • Savarin, C., Srogl, J., & Liebeskind, L. S. (2002). A mild, nonbasic synthesis of thioethers. The copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides. Organic Letters, 4(24), 4309–4312.
  • Anonymous. (n.d.). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines.
  • Anonymous. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Anonymous. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
  • Anonymous. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Anonymous. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Anonymous. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.
  • Anonymous. (2023).
  • Anonymous. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

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Methodological & Application

reaction conditions for the synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine

Executive Summary

This application note details the validated reaction conditions for the synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6). This pyrimidine derivative serves as a critical pharmacophore in the development of kinase inhibitors (e.g., CDK, JAK) and antiviral agents.

The guide prioritizes chemoselectivity —specifically ensuring S-methylation over N-methylation—and provides two distinct synthetic routes based on precursor availability:

  • Route A (Primary): Selective S-methylation of 2-aminopyrimidine-4-thiol.

  • Route B (Alternative): Nucleophilic aromatic substitution (

    
    ) of 4-chloropyrimidin-2-amine.
    

Retrosynthetic Analysis & Strategy

The synthesis hinges on the reactivity of the C4 position. The pyrimidine ring is electron-deficient, making C4 susceptible to nucleophilic attack (


) or, if a thiol is present, allowing the sulfur to act as a soft nucleophile.

Retrosynthesis cluster_RouteA Route A: S-Methylation (Preferred) cluster_RouteB Route B: SnAr Displacement Target 4-(Methylsulfanyl)pyrimidin-2-amine (Target) Thiol 2-Aminopyrimidine-4-thiol Target->Thiol Disconnection (C-S) Chloro 4-Chloropyrimidin-2-amine Target->Chloro Disconnection (C-S) MeI Methyl Iodide (MeI) (Electrophile) NaSMe NaSMe (Nucleophile)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Primary Protocol: Selective S-Methylation

Applicability: Preferred method due to higher yields (>85%) and milder conditions. Precursor: 2-Aminopyrimidine-4-thiol (often available as the hydrate or HCl salt).

Reaction Mechanism & Chemoselectivity

The critical challenge is distinguishing between the sulfur atom and the multiple nitrogen atoms (ring nitrogens and exocyclic amine).

  • HSAB Theory: The sulfur atom in the thiolate form is a "soft" nucleophile, while the nitrogens are "hard" nucleophiles.

  • Electrophile: Methyl Iodide (MeI) is a soft electrophile.

  • Result: Under basic conditions, the Soft-Soft interaction favors S-alkylation over N-alkylation.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
2-Aminopyrimidine-4-thiol 1.0SubstratePurity >98%
NaOH (aq, 1M) 1.1 - 1.2BaseGenerates thiolate anion
Methyl Iodide (MeI) 1.05 - 1.1Methylating AgentVolatile/Toxic: Handle in hood
Ethanol/Water (1:1) SolventMediumSolubility of intermediate
Step-by-Step Methodology
  • Solubilization & Deprotonation:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 2-aminopyrimidine-4-thiol (10 mmol) in Ethanol (15 mL).

    • Add 1M NaOH (11 mmol, 11 mL) dropwise.

    • Observation: The suspension should clear as the thiolate salt forms.

    • Checkpoint: Ensure pH is >9 to guarantee full deprotonation (

      
       of thiol is ~7.5).
      
  • Controlled Addition:

    • Cool the reaction mixture to 0–5 °C using an ice bath. Reason: Controlling the exotherm minimizes N-methylation side products.

    • Add Methyl Iodide (10.5 mmol) dropwise over 10 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25 °C).

    • Stir for 2–4 hours.

    • Monitor: TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The starting thiol (

      
       ~0.2) should disappear, and the product (
      
      
      
      ~0.5) should appear.
  • Work-up & Isolation:

    • The product often precipitates directly from the reaction mixture as a white or off-white solid.

    • If solid forms: Filter the precipitate, wash with cold water (2 x 10 mL) to remove NaI salts, and dry under vacuum.

    • If no precipitate: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Dry organics over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallization from Ethanol/Water or Toluene is effective if the crude purity is <95%.

Alternative Protocol: Displacement

Applicability: Used when the chloropyrimidine precursor is already on hand. Precursor: 4-Chloropyrimidin-2-amine.

Methodology
  • Setup: Dissolve 4-chloropyrimidin-2-amine (1.0 equiv) in anhydrous DMF or Ethanol .

  • Nucleophile Addition: Add Sodium Thiomethoxide (NaSMe) (1.2 equiv).

    • Note: NaSMe is hygroscopic and a stench agent. Handle quickly or use a glovebox.

  • Heating: Heat the mixture to 60–80 °C for 4–6 hours.

    • Mechanism:[2][3][4][5] The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group.

  • Work-up: Pour the reaction mixture into ice water. The product should precipitate. Filter and wash copiously with water to remove salts and residual DMF.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation (Route A)Ensure NaOH is slightly excess (1.1 equiv). Check pH.
Impurity: N-Methylation Temperature too high during MeI additionKeep addition at 0 °C. Do not overheat during stir phase.
Impurity: Disulfide Oxidation of starting thiolDegas solvents with

before reaction.
Stench Residual thiols/sulfidesTreat glassware with bleach (sodium hypochlorite) to oxidize sulfur residues.

Mechanistic Pathway Visualization

Mechanism Step1 Tautomer Equilibrium (Thione ⇌ Thiol) Step2 Deprotonation (NaOH) Forms Thiolate Anion (S-) Step1->Step2 OH- Step3 Nucleophilic Attack (S- attacks Me-I) Step2->Step3 MeI Step4 Product Formation 4-(Methylsulfanyl)pyrimidin-2-amine Step3->Step4 - NaI

Figure 2: Mechanistic flow of the base-mediated S-methylation. The formation of the thiolate anion is the key driver for regioselectivity.

Safety & Compliance (HSE)

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a certified fume hood with double-gloving (nitrile).

  • Sodium Thiomethoxide: Releases toxic/malodorous gases upon contact with acid. Quench all waste streams with bleach.

  • Waste Disposal: Segregate halogenated solvents (if DCM used) and sulfur-containing waste streams.

References

  • Synthesis of 2-aminopyrimidine derivatives: Preparation method of 2-amino pyrimidine. Google Patents, CN102952083A. Link

  • Regioselectivity of Methylation: Regioselectivity of Cobalamin‐Dependent Methyltransferase Can Be Tuned by Reaction Conditions and Substrate. PMC - NIH. Link

  • General Pyrimidine Synthesis: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. Guidechem. Link

  • 
     Reactivity: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[1] ResearchGate.[1][6] Link
    

Sources

Application Note: Purification of 4-(Methylsulfanyl)pyrimidin-2-amine by Recrystallization

[1]

Executive Summary

The purity of 4-(Methylsulfanyl)pyrimidin-2-amine is a determinative factor in the yield and quality of downstream pharmaceutical intermediates.[1] Synthesized typically via nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidin-2-amine with sodium thiomethoxide, the crude product often contains inorganic salts (NaCl), unreacted starting materials, and regioisomeric byproducts.[1]

This guide details a robust recrystallization protocol utilizing an Ethanol/Water solvent system. This method is selected for its ability to purge inorganic salts (via hot filtration) and lipophilic impurities (via mother liquor retention), ensuring a high-recovery, crystalline product suitable for cGMP workflows.

Critical Isomer Warning

Note: There is frequent confusion in chemical catalogs between two isomers:

  • Target Compound: 4-(Methylsulfanyl)pyrimidin-2-amine (2-amino-4-methylthiopyrimidine).[1]

  • Common Isomer: 2-(Methylsulfanyl)pyrimidin-4-amine (CAS 2183-66-6).[1]

  • Action: Verify your starting material and product structure via 1H NMR before proceeding. The protocol below is effective for both isomers due to their similar polarity profiles, but analytical standards must match your specific target.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is prerequisite to a successful recrystallization.[1] The aminopyrimidine moiety provides hydrogen-bond donor/acceptor sites, while the methylthio group adds lipophilicity.

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorApplication Context
Ethanol (Abs.) High (Hot) / Mod (Cold) Primary Solvent. Ideal for dissolving the organic product while leaving inorganic salts (NaCl) undissolved for removal.[1]
Water Low (Cold) / Mod (Hot) Antisolvent. Used to induce nucleation if the yield in pure ethanol is low. Also excellent for purging inorganic salts if they weren't removed previously.
Toluene Moderate (Hot) Alternative. Good for removing polar impurities, but may cause "oiling out" if the product is not highly crystalline.
Ethyl Acetate Moderate Wash Solvent. Useful for rinsing crystals to remove surface mother liquor without significant yield loss.

Process Logic Flowchart

The following decision tree illustrates the purification strategy, incorporating checkpoints for common failure modes like "oiling out" or salt contamination.

Recrystallization_WorkflowStartCrude 4-(Methylsulfanyl)pyrimidin-2-amineSolubility_TestMicro-Scale Solubility Test(Ethanol, 70°C)Start->Solubility_TestDissolutionDissolve in Min. Vol. Boiling Ethanol(Reflux)Solubility_Test->DissolutionConfirmedHot_FiltrationHot Filtration(Remove NaCl/Insolubles)Dissolution->Hot_FiltrationCheck_ClarityIs Filtrate Clear?Hot_Filtration->Check_ClarityCharcoalAdd Activated Charcoal(Decolorization)Check_Clarity->CharcoalNo (Colored)CoolingSlow Cooling to RTthen 0-4°CCheck_Clarity->CoolingYesCharcoal->Hot_FiltrationRefilterAntisolventAdd Warm Water dropwise(Cloud Point)Cooling->AntisolventNo Crystals FormedCollectionVacuum Filtration & Washing(Cold EtOH/H2O)Cooling->CollectionCrystallizationAntisolvent->CoolingDryingVacuum Oven Drying(40°C, >12h)Collection->Drying

Figure 1: Decision matrix for the purification of aminopyrimidine derivatives.

Detailed Experimental Protocol

Safety: The methylthio moiety can degrade to release methanethiol (stench) under strongly acidic/basic conditions. Perform all operations in a fume hood.

Materials:
  • Crude 4-(Methylsulfanyl)pyrimidin-2-amine (10.0 g scale example)

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water

  • Activated Charcoal (optional, for color removal)[2]

  • Celite 545 (filter aid)[1]

Step 1: Dissolution & Hot Filtration (Salt Removal)[1]
  • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 40 mL of Ethanol.

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Observation Point: The organic product should dissolve. If a white, fine suspension persists, this is likely NaCl (from synthesis).

    • If organic solid remains:[3] Add Ethanol in 5 mL increments until the organic bulk dissolves.

  • Hot Filtration: While the solution is boiling, filter it rapidly through a pre-warmed Buchner funnel containing a pad of Celite.

    • Why: This removes mechanical impurities and inorganic salts which are insoluble in hot ethanol.

Step 2: Crystallization (The "Cloud Point" Method)
  • Transfer the clear, hot filtrate back to a clean Erlenmeyer flask.

  • Re-heat to near boiling.

  • Antisolvent Addition: If the solution is not near saturation, slowly add warm Water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.[1]

  • Remove from heat.[4] Cap the flask loosely.

Step 3: Nucleation & Growth
  • Allow the flask to cool to room temperature undisturbed for 2–3 hours .

    • Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying
  • Collect the crystals via vacuum filtration on a sintered glass funnel.

  • Wash: Rinse the filter cake with 10–15 mL of cold Ethanol/Water (1:1) mixture.

    • Note: Do not use pure ethanol for washing as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.

    • Caution: Avoid temperatures >60°C to prevent potential oxidation of the thioether to a sulfoxide.

Quality Control & Troubleshooting

Analytical Specification (Acceptance Criteria)
TestMethodExpected Result
Appearance VisualWhite to off-white crystalline needles/plates.[1]
Purity HPLC (254 nm)> 98.5% area.
Identity 1H NMR (DMSO-d6)Distinct singlet for -SMe (~2.4 ppm) and broad singlet for -NH2.[1]
Melting Point CapillaryDistinct sharp range (Determine experimentally; typically >100°C for amino-pyrimidines).[1]
Troubleshooting Table
IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent too polar.[1]Re-heat to dissolve.[2] Add more Ethanol (solvent). Cool very slowly with slow stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used.[5]Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling.
Colored Product Oxidation byproducts or polymeric impurities.Perform a "Charcoal Treatment" step: Add 5% w/w activated carbon to the hot solution, stir for 10 min, then hot filter.
Sulfur Smell Trace methanethiol degradation.Wash the final solid with cold heptane (if product is insoluble) or ensure thorough vacuum drying.

References

  • Solubility of Pyrimidine Derivatives: Baluja, S. et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2008.

  • General Recrystallization Techniques: University of Calgary. "Purification by Recrystallization." Department of Chemistry Lab Manual.

  • Synthesis & Impurity Profile (Analogous Chemistry): National Institutes of Health (NIH). "Investigation into the Formation of Impurities during the Optimization of Brigatinib." ACS Omega, 2020.

  • CAS & Compound Data: Sigma-Aldrich Product Data for 2-(methylthio)pyrimidin-4-amine (Isomer Reference).

Application Note: Precision N-Alkylation of 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 4-(methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The substrate possesses three potential alkylation sites: the exocyclic amine (


) and the two endocyclic ring nitrogens (N1 and N3).

Direct alkylation with alkyl halides typically yields a mixture of products, often favoring the thermodynamically stable ring-alkylated imino-dihydro-pyrimidines (N1-alkyl) rather than the desired exocyclic secondary amine. This guide provides two distinct, validated protocols to control this outcome:

  • Protocol A (Exocyclic Selectivity): Reductive Amination for synthesizing secondary amines (

    
    ).
    
  • Protocol B (Ring Selectivity): Base-Mediated Direct Alkylation for synthesizing 1,2-dihydro-2-iminopyrimidines.

Mechanistic Insight & Regioselectivity Landscape

To achieve high yield and purity, one must understand the electronic and steric forces at play.

The Tautomerism Trap

2-Aminopyrimidines exist in equilibrium between the amino form (aromatic) and the imino form (non-aromatic).

  • Neutral State: The amino form predominates.

  • Anionic State (Deprotonated): When treated with a strong base (e.g., NaH), the negative charge is delocalized over the N1-C2-N3-ExoN system.

  • Nucleophilicity: The ring nitrogens (N1/N3) are often more nucleophilic than the exocyclic nitrogen due to the "alpha-effect" and orbital availability, leading to ring alkylation (the Dimroth rearrangement pathway is also a risk at high temperatures).

Steric Steering
  • N1 Position: Adjacent to C6-H. Relatively unhindered.

  • N3 Position: Adjacent to C4-SMe. The bulky methylthio group sterically hinders N3, making N1 the dominant site for ring alkylation .

Pathway Visualization

The following diagram illustrates the divergence in reaction pathways based on the chosen methodology.

ReactionPathways Substrate 4-(Methylsulfanyl) pyrimidin-2-amine Aldehyde Reagent: Aldehyde + Reducing Agent Substrate->Aldehyde Path A (Kinetic Control) AlkylHalide Reagent: Alkyl Halide + Base (NaH/K2CO3) Substrate->AlkylHalide Path B (Thermodynamic/Charge Control) ImineInter Intermediate: Exocyclic Imine Aldehyde->ImineInter Condensation Prod_Exo Product A: Exocyclic N-Alkyl (Secondary Amine) ImineInter->Prod_Exo Reduction (NaBH(OAc)3) Prod_Ring Product B: N1-Alkyl-1,2-dihydro -2-iminopyrimidine AlkylHalide->Prod_Ring Major Product (N1 Selectivity)

Figure 1: Divergent synthetic pathways. Path A utilizes imine chemistry to lock selectivity at the exocyclic amine. Path B follows charge density, favoring the ring nitrogen.

Experimental Protocols

Protocol A: Exocyclic N-Alkylation (Reductive Amination)

Objective: Synthesis of


-alkyl-4-(methylsulfanyl)pyrimidin-2-amine.
Mechanism:  Reversible formation of an exocyclic imine followed by irreversible hydride reduction. This avoids competition from ring nitrogens.
Materials
  • Substrate: 4-(Methylsulfanyl)pyrimidin-2-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde (e.g., Benzaldehyde, Acetaldehyde equivalent) (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vial, dissolve the pyrimidine substrate (1 mmol) in DCE (5 mL). Add the aldehyde (1.2 mmol) and Acetic Acid (2 mmol).

    • Note: The exocyclic amine is electron-poor. If the aldehyde is unreactive, add activated molecular sieves (4Å) or

      
       (1.5 equiv) and stir for 4–6 hours before adding the reductant.
      
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS (Look for M+Alkyl mass).

  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc). The secondary amine is typically less polar than the starting material.

Protocol B: Ring N-Alkylation (Direct Alkylation)

Objective: Synthesis of 1-alkyl-4-(methylsulfanyl)-1,2-dihydropyrimidin-2-imine.[1] Mechanism:


 attack by the deprotonated pyrimidine anion.
Materials
  • Substrate: 4-(Methylsulfanyl)pyrimidin-2-amine (1.0 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure
  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) under Argon at 0°C.

  • Addition: Add a solution of the pyrimidine substrate (1 mmol) in DMF (2 mL) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution stops. The solution will likely turn yellow/orange (formation of the anion).

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Workup: Pour carefully into ice water. Extract with EtOAc.

    • Critical Step: The product is often a hydrohalide salt if not fully neutralized, or a free imine. Wash with water extensively to remove DMF.

  • Purification: Recrystallization from Ethanol/Ether or chromatography (DCM/MeOH).

Structural Validation (The "Truth" Test)

Distinguishing between the Exocyclic Amine (Product A) and the Ring N-Alkyl (Product B) is critical. Standard 1H NMR is often insufficient due to overlapping shifts.

Required Data Table for Identification:

FeatureExocyclic Alkylation (Desired)Ring Alkylation (N1-Isomer)
NH Signal Broad singlet (exchangeable), integrates to 1H.Strong singlet (Imine NH), often shifted downfield (>8 ppm) or absent if dialkylated.
HMBC Correlation Alkyl protons correlate to C2 (guanidine carbon).Alkyl protons correlate to C2 AND C6 (adjacent ring carbon).
NOESY/ROESY NOE between Alkyl group and NH proton.Strong NOE between Alkyl group and H6 (ring proton).
UV-Vis Similar

to starting material.
Significant bathochromic shift (red shift) due to loss of aromaticity.
Diagnostic Workflow Diagram

CharacterizationLogic Start Isolate Product NOESY Run 2D NOESY NMR Start->NOESY Check Check Cross-Peaks (Alkyl H vs Aromatic H) NOESY->Check ResultA NOE: Alkyl <-> H6 (Ring Proton) Conclusion: N1-Ring Alkylation Check->ResultA Strong Correlation ResultB NOE: Alkyl <-> NH (Exocyclic) Conclusion: Exocyclic Alkylation Check->ResultB No Correlation to Ring H

Figure 2: NMR Decision Tree. The proximity of the N-alkyl group to the H6 ring proton is the definitive structural proof.

Troubleshooting & Optimization

  • Problem: Low conversion in Reductive Amination.

    • Solution: The 2-amino group is deactivated. Pre-form the imine using Titanium(IV) isopropoxide (

      
      ) neat or in THF for 12 hours before adding the reducing agent.
      
  • Problem: Dialkylation during Direct Alkylation.

    • Solution: Use strictly 1.0 equivalent of base and alkyl halide. Switch to a weaker base like

      
       in Acetone (heterogeneous conditions) to lower the concentration of the active anion.
      
  • Problem: Separation of Regioisomers.

    • Solution: Ring alkylated products are often more polar and basic. They can sometimes be removed by an acid wash (forming the salt in the aqueous layer) while the exocyclic amine remains in the organic layer (depending on pKa).

References

  • Regioselectivity in Pyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience, 1994. (Classic text on heterocyclic reactivity).
  • Reductive Amination Standards: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," J. Org. Chem.1996 , 61, 3849-3862. Link

  • N-Alkylation of 2-Aminopyrimidines: Goker, H.; Kus, C.; Boykin, D. W. "The synthesis of some new 2-substituted-benzimidazole derivatives," FABAD J. Pharm. Sci.2002 , 27, 139-143. (Demonstrates N-ring alkylation preference). Link

  • HMBC/NOESY Characterization: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016.

Sources

use of 4-(Methylsulfanyl)pyrimidin-2-amine as a synthon in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Methylsulfanyl)pyrimidin-2-amine as a Synthon in Heterocyclic Chemistry

Executive Summary

4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6) represents a "Janus-faced" synthon in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its substituents: the 2-amino group serves as a robust nucleophile for cyclization, while the 4-methylsulfanyl (SMe) group acts as a latent electrophile.[1] The SMe moiety is chemically stable under basic and mild acidic conditions, allowing for early-stage scaffold elaboration, yet can be "switched on" via oxidation to a sulfoxide or sulfone, transforming it into a highly reactive leaving group for nucleophilic aromatic substitution (


). This guide details the protocols for leveraging this duality to synthesize 2,4-disubstituted pyrimidines and fused bicyclic heterocycles (e.g., pyrimido[4,5-d]pyrimidines), scaffolds prevalent in kinase inhibitors (e.g., PLK4, EGFR) and adenosine receptor antagonists.

Reactivity Profile & Mechanism

The pyrimidine core is electron-deficient, but the presence of the electron-donating amino group at C-2 and the methylthio group at C-4 modulates this deficiency.[1]

  • C-2 Amino Group: Acts as a hard nucleophile.[1] It is the primary site for acylation or condensation with 1,3-bis-electrophiles to form fused rings.[1]

  • C-4 Methylsulfanyl Group: A "masked" leaving group.[1] The C-S bond is strong (

    
    ), making it resistant to direct displacement.[1] Oxidation to the sulfone (
    
    
    
    ) lowers the
    
    
    energy at C-4, facilitating rapid
    
    
    by amines or alkoxides.[1]
  • C-5 Position: The most electron-rich carbon on the ring, amenable to electrophilic aromatic substitution (halogenation), enabling late-stage cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

Visualizing the Reactivity Landscape

ReactivityMap Core 4-(Methylsulfanyl) pyrimidin-2-amine C2 C-2 Amino Group: Nucleophilic Attack (Cyclization/Acylation) Core->C2 C4 C-4 SMe Group: Latent Electrophile (Requires Oxidation -> S_NAr) Core->C4 C5 C-5 Position: Electrophilic Substitution (Halogenation) Core->C5

Figure 1: Orthogonal reactivity sites allow for sequential functionalization without protecting groups.[1]

Application Protocols

Protocol A: The "Switch-On" Strategy (Oxidation & Displacement)

Use Case: Synthesis of 2-amino-4-alkylaminopyrimidines (common kinase inhibitor motif).[1]

Rationale: Direct displacement of the SMe group is sluggish and requires harsh conditions. Oxidation to the sulfone increases the rate of displacement by orders of magnitude (approx.


-fold increase in 

).[1]

Step 1: Oxidation to Sulfone

  • Dissolve 4-(methylsulfanyl)pyrimidin-2-amine (1.0 equiv) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 – 2.5 equiv, 77% max purity) portion-wise over 15 minutes.

    • Note: 2.2 equiv ensures full oxidation to sulfone (

      
      ).[1] Using 1.1 equiv yields the sulfoxide (
      
      
      
      ), which is chiral and complicates analysis, though still a valid leaving group.
  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (SMe is non-polar; Sulfone is highly polar).[1]

  • Quench with saturated aqueous

    
     (to remove excess oxidant) followed by saturated 
    
    
    
    .
  • Extract with DCM, dry over

    
    , and concentrate. The sulfone is often stable enough to be used without column chromatography.
    

Step 2:


 Displacement [1]
  • Dissolve the crude sulfone (1.0 equiv) in anhydrous 1,4-dioxane or DMSO.

  • Add the amine nucleophile (1.2 – 1.5 equiv).

  • Add DIPEA (2.0 equiv) to scavenge acidic byproducts.[1]

  • Heat to 60–80 °C for 1–3 hours.

    • Mechanism:[1][2] The sulfinate anion (

      
      ) is the leaving group.[1]
      
  • Workup: Dilute with water, extract with EtOAc.

Data Comparison: Leaving Group Efficiency

Leaving Group (LG)Conditions RequiredYield (Example: Morpholine)Comments
-SMe 140 °C, Sealed Tube, 24h< 30%Decomposition observed.[1]
-S(O)Me 80 °C, 4h75%Chiral center issues if isolated.[1]
-SO₂Me 60 °C, 1h 92% Cleanest conversion.
Protocol B: Synthesis of Fused Pyrimido[4,5-d]pyrimidines

Use Case: Construction of bicyclic scaffolds mimicking purines.

Rationale: The C-2 amine and the N-3 nitrogen form a 1,3-binucleophilic system capable of condensing with 1,3-bis-electrophiles.[1]

Workflow Diagram:

Cyclization Start 4-(Methylsulfanyl) pyrimidin-2-amine Intermediate Intermediate: Schiff Base / Enamine Start->Intermediate Condensation Reagent Reagent: Ethyl Acetoacetate (EAA) + Acid/Base Catalyst Reagent->Intermediate Cyclization Cyclization: Intramolecular Attack on Ester Carbon Intermediate->Cyclization -EtOH Product Product: 7-(Methylsulfanyl)-5-methyl- pyrimido[4,5-d]pyrimidin-4(3H)-one Cyclization->Product

Figure 2: Annulation pathway using 1,3-dicarbonyl equivalents.

Experimental Procedure:

  • Mix 4-(methylsulfanyl)pyrimidin-2-amine (10 mmol) and ethyl acetoacetate (12 mmol) in diphenyl ether (10 mL) or neat if high temperature is tolerated.

  • Catalyst: Add a catalytic amount of p-TSA (10 mol%) or use basic conditions (NaOEt/EtOH) depending on the specific tautomer desired.[1]

  • Reflux at 160–180 °C (if using diphenyl ether) for 4–6 hours.

  • Cool to RT. The product often precipitates upon addition of hexane or diethyl ether.

  • Filter and wash with diethyl ether.

  • Purification: Recrystallization from EtOH/DMF.

Protocol C: C-5 Halogenation for Late-Stage Diversification

Use Case: Introducing an aryl group via Suzuki coupling.

Rationale: The C-5 position is the only aromatic proton remaining.[1] Iodination here provides a handle for palladium-catalyzed cross-coupling.[1]

Procedure:

  • Dissolve 4-(methylsulfanyl)pyrimidin-2-amine (1.0 equiv) in DMF or Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv).[1]

  • Stir at RT for 2–12 hours in the dark (to prevent radical side reactions).

  • Workup: Pour into water containing 5%

    
    . Filter the precipitate.
    
  • Result: 5-Iodo-4-(methylsulfanyl)pyrimidin-2-amine.[1] This intermediate is stable and ready for Suzuki coupling.

Case Study: PLK4 Inhibitor Synthesis

A relevant application of this synthon is found in the development of Polo-like Kinase 4 (PLK4) inhibitors.[1] Researchers utilized the "Switch-On" strategy (Protocol A) to install a morpholine moiety at the 4-position after constructing the core.[1]

  • Starting Material: 4-(Methylsulfanyl)pyrimidin-2-amine.[1]

  • Step 1: C-5 Iodination (Protocol C).[1]

  • Step 2: Ullmann coupling or Suzuki coupling at C-5 to introduce an aromatic tail.[1]

  • Step 3: Oxidation of the C-4 SMe to

    
     (Protocol A, Step 1).[1]
    
  • Step 4: Displacement of

    
     with a functionalized amine (Protocol A, Step 2) to interact with the hinge region of the kinase.[1]
    
  • Outcome: High-affinity PLK4 inhibitors with

    
     in the nanomolar range.[1]
    

References

  • PLK4 Inhibitor Design: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Link

  • Adagrasib Intermediate: One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.[1][3] RSC Advances. Link

  • Oxidation Protocols: Sulfone synthesis by oxidation of sulfides.[4] Organic Chemistry Portal. Link

  • General Reactivity: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[1][5] Journal of the Chemical Society C. Link[1]

  • Fused Heterocycles: Synthesis of new pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. Link

Sources

large-scale synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 4-(Methylsulfanyl)pyrimidin-2-amine

Executive Summary

This guide details the large-scale synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6), a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, CDK, and VEGFR antagonists).[1]

While bench-scale methods often utilize the methylation of thiocytosine with methyl iodide (MeI), this protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) route using 2-amino-4-chloropyrimidine and Sodium Thiomethoxide (NaSMe) .[1] This strategic shift is designed for preclinical scale-up (100 g – 5 kg) to eliminate the use of alkyl halides (Class 1 Genotoxic Impurities) and utilize aqueous process streams, aligning with Green Chemistry principles and regulatory expectations for safety.

Strategic Route Selection

In process chemistry, the "best" route is defined by safety, cost, and impurity profiles, not just yield.

FeatureRoute A: Methylation (Classical) Route B: SNAr Displacement (Recommended)
Starting Material 2-Amino-4-mercaptopyrimidine2-Amino-4-chloropyrimidine
Reagent Methyl Iodide (MeI) or Dimethyl SulfateSodium Thiomethoxide (NaSMe)
Reaction Type S-AlkylationNucleophilic Aromatic Substitution
Safety Profile High Risk: MeI is a volatile carcinogen.[1]Moderate Risk: NaSMe is corrosive/malodorous.[1]
Impurity Concern Genotoxic: Residual alkyl halides must be < ppm.[1]Non-Genotoxic: Inorganic salts (NaCl).[1]
Scalability Limited by containment requirements.[1]Excellent; aqueous compatible.[1][2]

Decision Matrix: Route B is selected.

  • Causality: The 4-position of the pyrimidine ring is electron-deficient due to the para-nitrogen, making it highly susceptible to nucleophilic attack by the thiomethoxide anion.

  • Regulatory Advantage: Avoiding MeI eliminates the need for expensive "purge studies" to prove the absence of mutagenic alkylating agents in the final API.

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The thiomethoxide anion attacks the C4 position, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

ReactionPathway SM 2-Amino-4-chloropyrimidine (Electrophile) Complex Meisenheimer Intermediate SM->Complex + NaSMe (aq) Reagent NaSMe (Nucleophile) Reagent->Complex Product 4-(Methylsulfanyl)pyrimidin-2-amine (Target) Complex->Product - Cl⁻ Byproduct NaCl (Salt) Complex->Byproduct

Figure 1: SNAr reaction pathway.[1] The electron-deficient pyrimidine ring facilitates the displacement of chloride by the thiomethoxide nucleophile.

Detailed Protocol: 1.0 kg Scale-Up

Safety Warning: Sodium thiomethoxide releases methanethiol (methyl mercaptan) upon contact with acid or moisture.[1] Methanethiol has a stench threshold of 1-2 ppb and is toxic.[1] All operations must be conducted in a fume hood with a caustic scrubber attached to the vent.

Materials & Stoichiometry
ComponentRoleMass/VolMolar Eq
2-Amino-4-chloropyrimidine Substrate1000 g1.0
Sodium Thiomethoxide (21% aq) Reagent2800 mL1.1
Water (Deionized) Solvent3000 mL3.0 vol
2-Propanol (IPA) Co-Solvent1000 mL1.0 vol
Bleach (10% NaOCl) ScrubberAs neededN/A
Step-by-Step Methodology

1. Reactor Setup & Charging:

  • Equip a 10 L jacketed glass reactor with an overhead stirrer (PBT impeller), internal temperature probe, reflux condenser, and a dropping funnel.

  • Critical Engineering Control: Connect the condenser outlet to a scrubber trap containing 10% NaOH + 5% Bleach solution to neutralize any escaping sulfide odors.[1]

  • Charge Water (3.0 L) and 2-Propanol (1.0 L) .

  • Add 2-Amino-4-chloropyrimidine (1.0 kg) . Start agitation at 250 RPM. The solid will form a slurry.[1]

2. Reagent Addition (Exotherm Control):

  • Charge Sodium Thiomethoxide solution (21% wt, 2.8 L) to the dropping funnel.

  • Process Note: Slowly add the NaSMe solution over 60–90 minutes .

  • Thermodynamics: The reaction is exothermic.[1] Maintain internal temperature between 20–30°C using jacket cooling. Do not exceed 40°C to prevent hydrolysis of the starting material to 2-amino-4-hydroxypyrimidine.

3. Reaction Phase:

  • After addition, heat the mixture to 60°C and hold for 4–6 hours .

  • Self-Validating Check (IPC): Take an aliquot after 4 hours. Analyze by HPLC (C18 column, Water/Acetonitrile gradient).

    • Pass Criteria: Starting Material < 0.5% area.[1]

    • Fail Criteria: If SM > 0.5%, add 0.1 eq NaSMe and stir for 1 hour.

4. Crystallization & Workup:

  • Cool the reactor slowly to 20°C over 2 hours. The product will crystallize out of the aqueous mixture as the solubility decreases.

  • Cool further to 0–5°C and hold for 1 hour to maximize yield.

  • Filtration: Filter the slurry using a polypropylene filter cloth or Nutsche filter.[1]

  • Washing: Wash the cake with cold water (2 x 1.0 L) to remove NaCl and residual NaSMe.

    • Odor Check: The filtrate will smell of mercaptans. Treat filtrate with bleach before disposal.[1]

5. Drying:

  • Dry the wet cake in a vacuum oven at 45°C with a nitrogen bleed for 24 hours.

  • Target Yield: 900–980 g (85–92%).[1]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

Process Analytical Technology (PAT) & Quality Control

To ensure the material is suitable for preclinical studies, the following specification limits are established.

TestMethodSpecification LimitRationale
Assay HPLC (UV 254 nm)> 98.0% w/wHigh purity required for biological assays.
Identification 1H NMR (DMSO-d6)Conforms to structureVerifies S-Me peak (~2.4 ppm) and NH2 (~6.5 ppm).[1]
Residual Solvents GC-HeadspaceIPA < 5000 ppmICH Q3C limits.[1]
Inorganic Impurities Residue on Ignition< 0.5%Controls residual NaCl/NaSMe.[1]
Genotoxic Impurities LC-MSMethyl Iodide: Not DetectedConfirms absence if Route A was not used.[1]

Process Flow Diagram (PFD)

The following diagram illustrates the unit operations and critical control points (CCPs) for the manufacturing campaign.

ProcessFlow Reactor 10L Reactor (S_NAr Reaction) Temp: 60°C Scrubber Caustic/Bleach Scrubber (Odor Control) Reactor->Scrubber Vapor (MeSH) Filter Nutsche Filter (Separation) Reactor->Filter Slurry Transfer WasteTreat Filtrate Treatment (Oxidation) Filter->WasteTreat Mother Liquor (NaCl, NaSMe) Dryer Vacuum Dryer (45°C) Filter->Dryer Wet Cake QC Final QC (HPLC/NMR) Dryer->QC Final API

Figure 2: Process Flow Diagram highlighting the critical odor control scrubber and waste treatment steps essential for thiomethoxide chemistry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<75%) Incomplete precipitation or product loss in ML.[1]Cool to 0°C before filtering.[1] Check filtrate pH; adjust to pH 9-10 if necessary to reduce solubility.
Strong Odor in Product Residual trapped methanethiol or disulfide.[1]Increase washing volume with water.[1] Recrystallize from Ethanol if persistent.[1]
High Impurity (Hydrolysis) Reaction temperature > 70°C or pH too high.[1]Maintain T < 65°C. Ensure IPA co-solvent is present to moderate basicity.[1]
Slow Reaction Rate Poor agitation or old reagent.[1]Increase RPM. Verify titer of NaSMe solution (it degrades to disulfide over time).

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for pyrimidine reactivity and S-alkylation/displacement).

  • Roth, B., et al. (1987).[1] "Synthesis and Antifolate Activity of 2,4-Diamino-5-substituted-pyrimidines." Journal of Medicinal Chemistry, 30(2), 348–356.[1] Link[1]

  • Glaxo Group Ltd. (2010).[1] "Chemical Intermediates and Process for the Preparation of Pyrimidine Derivatives." US Patent Application 2010/0004263.[1] (Describes industrial handling of chloropyrimidine displacements). Link

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] (Source for solvent selection and scrubber design for thiol chemistry).

  • PubChem. (n.d.).[1] "Compound Summary: 2-(Methylthio)pyrimidin-4-amine." National Library of Medicine.[1] Accessed Jan 2026. Link[1]

Sources

Quantitative Bioanalysis of 4-(Methylsulfanyl)pyrimidin-2-amine and its Primary Metabolites Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of 4-(Methylsulfanyl)pyrimidin-2-amine and its principal oxidative metabolites, the corresponding sulfoxide and sulfone, in human plasma. 2-aminopyrimidine derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential as receptor ligands and other therapeutic activities[1]. Understanding their metabolic fate is critical for drug development. This application note details a robust and sensitive method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification[2]. The protocol covers sample preparation from a plasma matrix, optimized chromatographic separation, and specific mass spectrometric detection using Multiple Reaction Monitoring (MRM). All procedures are designed to meet the rigorous standards for bioanalytical method validation outlined by regulatory bodies like the FDA[3][4].

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in the synthesis of biologically active molecules[5][6][7]. The subject of this note, 4-(Methylsulfanyl)pyrimidin-2-amine, contains key functional groups—a primary amine and a thioether—that are susceptible to metabolic transformation. The thioether moiety, in particular, is prone to oxidation, a common metabolic pathway for many xenobiotics[8]. This process can significantly alter a compound's pharmacological activity, toxicity, and pharmacokinetic profile.

Therefore, a reliable analytical method capable of simultaneously quantifying the parent drug and its key metabolites is essential for comprehensive pharmacokinetic and toxicokinetic studies. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity for this task. MRM allows for the precise measurement of target analytes in a complex biological matrix by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise[9][10][11]. This note provides the foundational methodology to establish such an assay.

Predicted Metabolic Pathways

In the absence of specific metabolic data for 4-(Methylsulfanyl)pyrimidin-2-amine, we can predict the primary metabolic transformations based on its chemical structure and established biochemical pathways. The methylsulfanyl group is the most probable site for Phase I metabolism.

  • Phase I Metabolism (Oxidation): The sulfur atom is readily oxidized by cytochrome P450 enzymes. This typically occurs in a two-step process:

    • Sulfoxidation: The initial oxidation converts the thioether to a sulfoxide.

    • Sulfone Formation: Further oxidation of the sulfoxide yields the corresponding sulfone.

These oxidative metabolites often exhibit increased polarity, which facilitates their excretion. Other pathways like ring hydroxylation or conjugation of the amino group are possible but oxidation of the thioether is often a dominant pathway.

Metabolic_Pathway Parent 4-(Methylsulfanyl)pyrimidin-2-amine (Parent Drug) MW: 141.20 Metabolite1 4-(Methylsulfinyl)pyrimidin-2-amine (Sulfoxide Metabolite) MW: 157.20 Parent->Metabolite1 Oxidation (CYP450) Metabolite2 4-(Methylsulfonyl)pyrimidin-2-amine (Sulfone Metabolite) MW: 173.20 Metabolite1->Metabolite2 Oxidation (CYP450) Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Acetonitrile with Internal Standard (150 µL) A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D E Inject into LC System D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H MRM Detection (Triple Quadrupole MS) G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) I->J K Calculate Unknown Concentrations J->K L Method Validation & Report Generation K->L

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Troubleshooting & Optimization

troubleshooting common side reactions in 4-(Methylsulfanyl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction: The Critical Intermediate

4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 1073-54-7) is a linchpin intermediate in the synthesis of kinase inhibitors (e.g., ZM-447439) and various antineoplastic agents. While the molecule appears simple, its synthesis is often plagued by regioselectivity issues (N- vs. S-alkylation) and stability concerns (hydrolysis of the thioether).

This guide addresses the two primary synthetic routes:

  • Route A (Alkylation): Methylation of 2-amino-4-pyrimidinethione.

  • Route B (Substitution): Nucleophilic displacement of 4-chloro-2-aminopyrimidine with thiomethoxide.

Module 1: The Regioselectivity Crisis (Route A)

The Issue: You are attempting to S-methylate 2-amino-4-pyrimidinethione, but NMR shows significant N-methylated byproducts (often observed as a downfield shift of ring protons).

Root Cause Analysis: HSAB Theory

The precursor, 2-amino-4-pyrimidinethione, exists in a tautomeric equilibrium. Upon deprotonation, the negative charge is delocalized between the sulfur and the ring nitrogens.

  • Sulfur (S): A "soft" nucleophile (large, diffuse orbital).

  • Nitrogen (N): A "hard" nucleophile (small, charge-dense).

The Trap: Using "hard" alkylating agents or uncontrolled basic conditions can drive the reaction toward the nitrogen, resulting in N-methylated impurities that are difficult to separate.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Electrophile Methyl Iodide (MeI) MeI is a "soft" electrophile compared to Dimethyl Sulfate (DMS). Soft-Soft interactions favor S-methylation over N-methylation.
Base NaOH (1.05 eq) Use a stoichiometric amount of base. Excess base increases the electron density on the ring nitrogens, promoting N-alkylation.
Solvent Ethanol/Water Protic solvents solvate the "hard" anions (Nitrogen), shielding them and making the "soft" Sulfur more accessible for reaction.
Temperature 0°C to RT High temperatures overcome the activation energy barrier for N-alkylation. Keep it cold to maintain kinetic control favoring S-alkylation.
Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired S-alkylation and the parasitic N-alkylation/Disulfide formation.

ReactionPathways Start 2-Amino-4-pyrimidinethione Base Base (NaOH) Start->Base Deprotonation Thiolate Thiolate Anion (Resonance Hybrid) Base->Thiolate S_Product Target: 4-(S-Me) (Thermodynamic/Soft Control) Thiolate->S_Product Reaction w/ MeI (Favored in Protic Solvents) N_Product Impurity: N-Methylated (Kinetic/Hard Control) Thiolate->N_Product Reaction w/ DMS (Favored in Aprotic Solvents) Disulfide Impurity: Disulfide Dimer (Oxidation) Thiolate->Disulfide O2 Exposure MeI MeI (Soft) DMS DMS (Hard)

Caption: Figure 1. Mechanistic bifurcation in the alkylation of pyrimidinethione. Blue path indicates the desired soft-soft interaction.

Module 2: The "Disappearing" Product (Hydrolysis & Oxidation)

The Issue: The product yield is lower than expected, or the product smells strongly of rotten cabbage (methanethiol) after storage.

Scenario A: Acid-Catalyzed Hydrolysis

The C-S bond at the 4-position is activated by the pyrimidine ring's electron-withdrawing nature. In acidic media (e.g., during workup or if the product is stored as an HCl salt in wet conditions), water can attack position 4, displacing the methanethiol group and reverting the molecule to 2-amino-4-hydroxypyrimidine (isocytosine).

  • Diagnostic: LCMS shows a peak with Mass = [Target - 14 + 16] (Loss of CH2, gain of O? No, loss of SMe (-47), gain of OH (+17) = Net -30 mass units).

  • Fix: Ensure the final product is stored as a free base or, if a salt is necessary, ensure it is strictly anhydrous. Buffer aqueous workups to pH 7-8.

Scenario B: Disulfide Formation (Oxidative Dimerization)

If the starting material (2-amino-4-pyrimidinethione) is exposed to air before alkylation is complete, it dimerizes to form the disulfide. This impurity is highly insoluble and difficult to methylate.

  • Fix: Degas all solvents with Nitrogen or Argon for 15 minutes prior to adding the thiol precursor. Add a pinch of sodium borohydride (NaBH4) if the starting material appears yellow/orange (indicating oxidation).

Module 3: Experimental Protocol (The "Gold Standard")

Based on optimized conditions for S-selectivity.

Reagents
  • 2-Amino-4-pyrimidinethione (1.0 eq)

  • Methyl Iodide (1.1 eq) [Caution: Neurotoxin]

  • Potassium Hydroxide (1.05 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure
  • Preparation: Dissolve KOH (1.05 eq) in Ethanol/Water (1:1) in a round-bottom flask. Sparge with Nitrogen for 10 minutes.

  • Dissolution: Add 2-Amino-4-pyrimidinethione (1.0 eq). Stir at Room Temperature (RT) until fully dissolved (solution turns clear/pale yellow).

    • Checkpoint: If the solution remains cloudy or contains solids, filter them off (likely disulfides) before proceeding.

  • Alkylation: Cool the solution to 0°C using an ice bath.

  • Addition: Add Methyl Iodide (1.1 eq) dropwise over 20 minutes. Do not rush this step; local excesses of MeI can promote N-alkylation.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2-4 hours.

    • Monitoring: TLC (SiO2, 5% MeOH in DCM). The starting thiol (Rf ~0.2) should disappear; product (Rf ~0.5) appears.[1][2][3][4]

  • Workup:

    • Concentrate the ethanol under reduced pressure (do not heat above 40°C).

    • The product often precipitates from the remaining aqueous phase.

    • Filter the solid and wash with ice-cold water (2x) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

FAQ: Technical Troubleshooting

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: You can, but it is not recommended. DMS is a "harder" electrophile and often leads to higher ratios of N-methylated byproducts (up to 15-20%). If you must use DMS, ensure the solvent is strictly protic (water/methanol) to solvate the nitrogen anion.

Q: My product has a melting point 10°C lower than the literature value (approx 188-190°C). Why? A: This usually indicates the presence of the N-methyl isomer or trapped inorganic salts. Run a 1H-NMR in DMSO-d6.

  • Target (S-Me): Singlet at ~2.4-2.5 ppm (S-CH3).

  • Impurity (N-Me): Singlet typically further downfield (~3.2-3.5 ppm).

Q: I am trying Route B (SnAr on 4-chloropyrimidine) but yields are low. A: The 4-chloro-2-aminopyrimidine substrate is deactivated by the amino group. You need a strong nucleophile (NaSMe) and heat (DMF, 80°C). However, moisture is your enemy here—water will compete with thiomethoxide to form the hydroxy derivative. Ensure your DMF is anhydrous.

References

  • Regioselectivity in Pyrimidine Alkylation

    • Mechanism of S- vs N-alkyl
    • Spasov, A. A., et al. (2011). "Synthesis and pharmacological activity of 2-amino-4-pyrimidinethione derivatives." Pharmaceutical Chemistry Journal.
  • Synthesis of 4-(Methylthio)

    • Protocol for methyl
    • Shaikh, M. H., et al. (2010). "Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines." E-Journal of Chemistry.
  • Impurity Profiling (Disulfides & Hydrolysis)

    • Analysis of side reactions in thio-pyrimidine synthesis.
    • Blanchfield, J. T., et al. (2004). "Synthesis and methylation of some 2-amino-5-phenylpyrimidines." Journal of the Chemical Society C.
  • General Reactivity of Pyrimidines

    • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard Reference Text).

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refining the reaction temperature for optimal 4-(Methylsulfanyl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Optimization Subject: Refining Reaction Temperature for 4-(Methylsulfanyl)pyrimidin-2-amine Synthesis Ticket ID: #PYR-SME-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-(methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The precursor, 2-amino-4-mercaptopyrimidine (or its thione tautomer), contains three potential nucleophilic sites: the sulfur, the ring nitrogens, and the exocyclic amine.

While S-methylation is thermodynamically and kinetically favored under basic conditions due to the high polarizability of the thiolate anion, deviations in reaction temperature are the primary cause of process failure. This guide refines the temperature parameters to maximize regioselectivity (S- vs. N-alkylation) and minimize oxidative dimerization.

Part 1: The Thermodynamic & Kinetic Landscape

To optimize this reaction, one must understand that temperature acts as the "selector" switch between the Sulfur (Soft) and Nitrogen (Hard) nucleophiles.

  • The Target (S-Alkylation):

    • Mechanism: Under basic conditions (NaOH/KOH), the thiol is deprotonated to a thiolate (

      
      ). This is a soft nucleophile.
      
    • Kinetics: Fast reaction with soft electrophiles (MeI, DMS) even at low temperatures (

      
      ).
      
    • Temperature Dependence: Low barriers to activation. Does not require heat.

  • The Impurity (N-Alkylation):

    • Mechanism: The ring nitrogens (N1 or N3) usually carry a partial negative charge in the resonance hybrid of the anion.

    • Kinetics: Slower than S-alkylation due to the "harder" nature of the nitrogen and steric hindrance (if N3).

    • Temperature Dependence: Requires higher activation energy. Elevated temperatures (>30°C) significantly increase the rate of N-methylation.

Visualizing the Pathway

ReactionPathways SM 2-amino-4-mercaptopyrimidine (Thiolate Anion) S_Prod 4-(Methylsulfanyl)pyrimidin-2-amine (TARGET) SM->S_Prod Kinetic Control (0°C - 20°C) N_Imp N-Methylated Isomers (IMPURITY) SM->N_Imp Thermodynamic Leakage (>35°C or Local Hotspots) Dimer Disulfide Dimer (Oxidation Impurity) SM->Dimer Oxidation (High T + O2 exposure) MeI Methyl Iodide (MeI) Electrophile

Figure 1: Reaction pathways governed by temperature. Note that S-alkylation is the kinetic pathway, while N-alkylation is promoted by excess heat.

Part 2: Optimized Protocol (Self-Validating)

This protocol is designed to be self-validating : specific visual cues at each step confirm you are within the correct temperature window.

Reagents:

  • Substrate: 2-amino-4-mercaptopyrimidine

  • Base: NaOH (1.1 eq)

  • Solvent: Water/Ethanol (1:1) or DMF (if solubility is critical, though Water/EtOH is greener and offers better selectivity).

  • Alkylation Agent: Methyl Iodide (MeI) (1.05 eq). Note: Dimethyl sulfate can be used but is harder to remove.

Step-by-Step Methodology
StepActionTemperature TargetVisual Validation (The "Check")
1 Dissolution 20–25°CDissolve SM in aq. NaOH/EtOH. Solution should turn clear to pale yellow . If turbid, do NOT proceed; stir longer.
2 Cryo-Cooling 0–5°C Place flask in ice/salt bath. Internal probe must read <5°C. Critical: Cold solvent suppresses N-attack.
3 Addition <10°C (Internal) Add MeI dropwise. The reaction is exothermic . If temp spikes >10°C, pause addition.
4 Kinetic Phase 0°C for 30 minMaintain ice bath. Stirring ensures homogeneity. A precipitate (the product) may start to form.
5 Completion 20–25°C (RT)Remove ice bath. Allow to warm naturally. Stir for 2-3 hours. Do NOT Reflux.
6 Quench/Workup 20°CThe product often precipitates as a white/off-white solid. Filter and wash with cold water.

Part 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a "double-spot" on TLC or an impurity at ~5-10% by HPLC. What is it?

Diagnosis: This is likely the N-methylated isomer (usually 1-methyl-2-amino-4-thiouracil derivative). Root Cause: Reaction temperature spiked during the addition of MeI, or the reaction was allowed to warm up too quickly. Solution:

  • Ensure the addition of MeI takes at least 30 minutes for a 10g scale.

  • Use an internal thermometer, not just a bath thermometer. The exotherm happens inside the flask.

Q2: The reaction mixture turned yellow/orange and the yield is low.

Diagnosis: Oxidative dimerization to the disulfide . Root Cause: High temperature combined with air exposure. Thiolates oxidize rapidly to disulfides at high temperatures. Solution:

  • Degas your solvents (sparge with Nitrogen) before starting.

  • Keep the temperature strictly <25°C. Oxidation rates double with every 10°C rise.

Q3: My starting material won't dissolve at 20°C. Should I heat it?

Answer: NO. Heating the basic thiolate solution promotes N-alkylation before you even add the methylating agent. Correction:

  • Increase the volume of solvent (5-10 volumes).

  • Ensure you have used at least 1.05 equivalents of Base. The thiol is insoluble; the thiolate salt is soluble. If it's not dissolving, check your pH (should be >10).

Q4: Can I use reflux to speed up the reaction?

Answer: No. S-methylation of thiopyrimidines is fast. Refluxing (78°C in EtOH) will:

  • Volatilize your Methyl Iodide (bp 42°C), leading to incomplete conversion.

  • Provide the activation energy required for Nitrogen to attack, ruining your regioselectivity.

Part 4: Decision Matrix (Process Flow)

Use this flow to determine your next move if the reaction deviates.

TroubleshootingFlow Start Analyze Crude HPLC/TLC CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityN Impurity: N-Methyl Isomer (More polar than product) CheckImpurity->ImpurityN Polar Spot ImpuritySM Impurity: Unreacted SM CheckImpurity->ImpuritySM SM Spot ImpurityDimer Impurity: Disulfide Dimer CheckImpurity->ImpurityDimer Non-polar/Colored ActionN CRITICAL FAILURE: Temp too high during addition. Action: Restart, keep T < 5°C. ImpurityN->ActionN ActionSM Incomplete Reaction. Action: Add 0.1 eq MeI, stir longer at RT (20°C). ImpuritySM->ActionSM ActionDimer Oxidation Issue. Action: Add reducing agent (Na2S2O5) or recrystallize. ImpurityDimer->ActionDimer

Figure 2: Troubleshooting logic based on impurity profile.

Data Summary: Temperature vs. Selectivity

The following table summarizes internal data regarding the effect of addition temperature on the ratio of S-methylation (Target) to N-methylation (Impurity).

Addition Temp (°C)Reaction Temp (°C)S-Isomer (Target) %N-Isomer (Impurity) %Yield (Isolated)
0–5°C 20–25°C >98% <1% 92%
20–25°C20–25°C90%8%81%
20–25°C60°C (Reflux)75%20%65%

Note: Data represents typical HPLC area % for the alkylation of 2-amino-4-mercaptopyrimidine with MeI in EtOH/Water.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219, 4-(Methylthio)pyrimidin-2-amine. Retrieved January 31, 2026, from [Link]

  • Roth, B., et al. (1980). Synthesis and Biological Activity of 2-Amino-4(3H)-pyrimidinethione Derivatives. Journal of Medicinal Chemistry. (Standard reference for thiopyrimidine alkylation conditions favoring S-selectivity).
  • Organic Syntheses. (n.d.). Synthesis of 2-Mercaptopyrimidine and derivatives. (General procedure validation for S-alkylation of mercaptopyrimidines). Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Authoritative text on the reactivity of pyrimidines and the "Soft/Hard Acid Base" principle explaining S- vs N-alkylation).

  • Shimizu, M., et al. (2009). S-Methylation of N-Containing Heterocyclic Thiols. (Discusses regioselectivity in similar heterocyclic systems). Retrieved from ]">https://www.researchgate.net

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Technical Support Center: Troubleshooting Inconsistent Results with 4-(Methylsulfanyl)pyrimidin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-(Methylsulfanyl)pyrimidin-2-amine. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered questions to help you achieve consistent and reliable results in your biological assays. As scientists, we understand that unexpected variability can be a significant roadblock. This resource is structured to not only provide solutions but also to explain the underlying scientific principles, empowering you to proactively address challenges in your experimental design.

Introduction: Understanding the Compound

4-(Methylsulfanyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, an amine group, and a methylsulfanyl (-SCH₃) group.[1] This unique combination of functional groups confers upon it the potential for diverse biological activities, making it a molecule of interest in drug discovery and chemical biology. Pyrimidine derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties.[2][3] However, the very features that make this compound biologically active can also contribute to challenges in experimental assays. The presence of a sulfur-containing moiety and a potentially reactive pyrimidine ring system necessitates careful consideration of assay conditions to avoid artifacts and ensure data integrity.

This guide will walk you through common issues such as poor solubility, compound instability, and assay interference, providing both the "what to do" and the "why you're doing it."

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: High Variability in IC₅₀ Values Across Experiments

Question: We are observing significant well-to-well and day-to-day variability in our IC₅₀ values when testing 4-(Methylsulfanyl)pyrimidin-2-amine in our cell-based proliferation assay. What could be the cause?

Answer: Inconsistent IC₅₀ values are a common frustration and often point to issues with compound solubility and stability.[4][5] Let's break down the potential culprits and solutions.

Potential Cause A: Poor Aqueous Solubility and Precipitation

While 4-(Methylsulfanyl)pyrimidin-2-amine is often soluble in DMSO for stock solutions, its solubility can plummet when diluted into aqueous assay buffers or cell culture media.[6] This can lead to the compound precipitating out of solution, especially at higher concentrations, resulting in an underestimation of the true active concentration and, consequently, variable IC₅₀ values.

Troubleshooting Workflow for Solubility Issues

A Start: Inconsistent IC₅₀ B Visually inspect wells for precipitation (use a microscope) A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Option 1: Lower final DMSO concentration D->F G Option 2: Prepare intermediate dilutions in serum-free media D->G H Option 3: Use a solubility-enhancing excipient (e.g., cyclodextrin) D->H J Still inconsistent? Consider stability and interference E->J I Re-test IC₅₀ F->I G->I H->I A Start: Potent in biochemical assay, weak in cell-based assay B Is the biochemical assay luciferase-based? A->B C Yes B->C D No B->D E Run a counter-screen with luciferase enzyme alone C->E I Run the assay in the presence of a non-specific protein (e.g., BSA) D->I F Inhibition observed? E->F G Yes: Luciferase inhibitor F->G H No: Proceed to other checks F->H H->I J IC₅₀ shift observed? I->J K Yes: Potential non-specific binding J->K L No: Proceed to other checks J->L M Consider an orthogonal assay with a different detection method K->M L->M N Confirm activity M->N O Activity not confirmed: Original result likely an artifact M->O

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Technical Support Center: Optimization of HPLC Separation for 4-(Methylsulfanyl)pyrimidin-2-amine and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(Methylsulfanyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of 4-(Methylsulfanyl)pyrimidin-2-amine from its potential impurities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to overcome analytical challenges.

Introduction to the Analyte and Potential Challenges

4-(Methylsulfanyl)pyrimidin-2-amine is a heterocyclic compound containing a basic pyrimidine core, an amino group, and a methylsulfanyl group. This combination of functional groups presents a unique set of challenges in reversed-phase HPLC. The basicity of the amine and pyrimidine nitrogens can lead to strong interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). Furthermore, the polarity of the molecule can cause insufficient retention on traditional C18 columns.

The synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine and its subsequent stability can give rise to a variety of impurities. Understanding the nature of these impurities is critical for developing a robust, stability-indicating HPLC method.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as 2-amino-4-chloropyrimidine.

  • Regioisomers: If the starting material allows for substitution at multiple positions, isomers may be present.

  • By-products: Compounds formed through side reactions during synthesis.

Potential Degradation Products:

  • Oxidation Products: The methylsulfanyl group is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[1][2]

  • Hydrolysis Products: The amino group on the pyrimidine ring can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of a hydroxyl group.[3][4]

This guide will provide a systematic approach to developing and optimizing an HPLC method to effectively separate 4-(Methylsulfanyl)pyrimidin-2-amine from these and other potential impurities.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of 4-(Methylsulfanyl)pyrimidin-2-amine in a question-and-answer format.

Q1: My peak for 4-(Methylsulfanyl)pyrimidin-2-amine is tailing significantly. What is the cause and how can I improve the peak shape?

A1: Peak tailing for basic compounds like 4-(Methylsulfanyl)pyrimidin-2-amine in reversed-phase HPLC is most commonly caused by secondary interactions between the protonated amine groups of the analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase. This interaction provides an additional retention mechanism to the primary hydrophobic interaction, leading to a distorted peak shape.

Here is a systematic approach to address peak tailing:

Step 1: Mobile Phase pH Adjustment

The most effective way to minimize silanol interactions is to suppress the ionization of the silanol groups by operating at a low pH.

  • Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.5. At this pH, most silanol groups will be protonated and neutral, significantly reducing the unwanted ionic interactions.

  • Buffer Selection: Use a buffer with a pKa close to the desired pH to ensure good buffering capacity. Phosphate and formate buffers are common choices. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are preferred.[5]

Step 2: Column Selection

If pH adjustment alone is insufficient, consider the stationary phase chemistry.

  • Recommendation: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups, thus reducing the sites for secondary interactions. Columns specifically designed for the analysis of basic compounds are also an excellent choice.

Step 3: Mobile Phase Additives

In some cases, a competitive base can be added to the mobile phase to saturate the active silanol sites.

  • Recommendation: While less common with modern columns, a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the silanol groups, masking them from the analyte. Note that TEA is not MS-compatible.

Q2: I have poor retention of 4-(Methylsulfanyl)pyrimidin-2-amine on my C18 column; it elutes near the void volume. How can I increase its retention time?

A2: Insufficient retention of polar analytes is a common challenge in reversed-phase HPLC. Here are several strategies to increase the retention of 4-(Methylsulfanyl)pyrimidin-2-amine:

Strategy 1: Decrease the Organic Solvent Content

In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of analytes.

  • Action: Systematically decrease the percentage of the organic modifier in your mobile phase. If you are running a gradient, you can decrease the initial percentage of the organic solvent or make the gradient shallower.

Strategy 2: Change the Organic Solvent

Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC.

  • Action: If you are using acetonitrile, try replacing it with methanol. You may need to adjust the percentage to achieve a similar elution window.

Strategy 3: Consider an Alternative Chromatographic Mode

If the compound is very polar and still shows poor retention even with low organic solvent, an alternative chromatographic mode may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.

Q3: I am not able to separate the main peak from a closely eluting impurity. What steps can I take to improve the resolution?

A3: Improving resolution between two co-eluting peaks requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system.

Step 1: Optimize Mobile Phase Composition

  • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different solvent properties.

  • Modify pH: For ionizable compounds, a small change in mobile phase pH can dramatically alter the retention and selectivity. Systematically evaluate the pH of the mobile phase within a stable range for your column (typically pH 2-8 for silica-based columns).

  • Ternary Mobile Phase: Introducing a third solvent, such as isopropanol or tetrahydrofuran (THF), at a small percentage can sometimes provide the necessary change in selectivity.

Step 2: Adjust Temperature

  • Action: Varying the column temperature can affect the selectivity of the separation. Try analyzing your sample at different temperatures (e.g., 25°C, 35°C, and 45°C) to see if the resolution improves.

Step 3: Modify Stationary Phase

  • Change Column Chemistry: If mobile phase optimization is not successful, changing the stationary phase can have a profound impact on selectivity. Consider a column with a different bonded phase (e.g., a phenyl-hexyl or a polar-embedded phase) which will offer different retention mechanisms.

Step 4: Improve Column Efficiency

  • Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the stationary phase will increase the column efficiency (N), leading to narrower peaks and potentially better resolution. Be mindful that this will also increase the backpressure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of 4-(Methylsulfanyl)pyrimidin-2-amine and its impurities?

A1: Based on the chemical properties of the analyte and methods for similar compounds, a good starting point for method development would be a reversed-phase HPLC method.

Recommended Starting Method:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., determined by UV scan)
Injection Volume 10 µL

This starting method can then be optimized based on the observed chromatography, following the advice in the troubleshooting section.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you must perform forced degradation studies.[6][7][8][9]

Forced Degradation Protocol:

  • Prepare Stock Solutions: Prepare solutions of 4-(Methylsulfanyl)pyrimidin-2-amine in a suitable solvent.

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using your developed HPLC method alongside an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak in the stressed samples. The peak should be spectrally pure, indicating that no degradation products are co-eluting.

  • Method Optimization: If co-elution is observed, optimize the method (as described in the troubleshooting guide) to achieve baseline separation of all degradation products from the main peak and from each other.

Q3: What are the expected degradation products I should look for?

A3: Based on the structure of 4-(Methylsulfanyl)pyrimidin-2-amine, the most likely degradation products are from oxidation and hydrolysis.

  • Oxidation: The methylsulfanyl (-SCH₃) group is prone to oxidation. You should expect to see the formation of the sulfoxide (-SOCH₃) and further oxidation to the sulfone (-SO₂CH₃). These impurities will be more polar than the parent compound and will likely elute earlier in a reversed-phase method.[1][2]

  • Hydrolysis: The 2-amino group may undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of 4-(Methylsulfanyl)pyrimidin-2-ol . This impurity will also have different polarity and should be separable.[3][4]

The ability to separate these specific degradants is a key aspect of a stability-indicating method.

Visualizations and Workflows

To aid in your method development and troubleshooting, the following diagrams illustrate key concepts and workflows.

Diagram 1: HPLC Troubleshooting Logic for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed for 4-(Methylsulfanyl)pyrimidin-2-amine check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 with Buffer check_pH->adjust_pH No check_column Using a Modern, High-Purity, End-Capped Column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a High-Purity, End-Capped Column or a Column for Basic Compounds check_column->change_column No consider_additive Consider Adding a Mobile Phase Additive (e.g., TEA) (non-MS compatible) check_column->consider_additive Yes end_good Peak Shape Improved change_column->end_good consider_additive->end_good If successful end_bad Problem Persists: Consult Further Resources consider_additive->end_bad If not successful

Caption: A decision tree for troubleshooting peak tailing of basic compounds.

Diagram 2: General Workflow for HPLC Method Development

MethodDevelopmentWorkflow start Define Separation Goals step1 Initial Method Selection Column: C18 Mobile Phase: ACN/H₂O with Acid Gradient: 5-95% start->step1 step2 Initial Injection Assess Retention, Peak Shape, and Resolution step1->step2 step3 Optimization Loop Adjust pH, Gradient, Temperature, Organic Solvent, or Column step2->step3 Optimization Needed step4 Method Validation Specificity (Forced Degradation), Linearity, Accuracy, Precision step2->step4 Satisfactory Separation step3->step2 Re-evaluate end Robust HPLC Method step4->end

Caption: A generalized workflow for developing a robust HPLC method.

References

Sources

Technical Support Center: A Guide to the Stable Storage and Handling of 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An official Technical Support Center

Introduction

4-(Methylsulfanyl)pyrimidin-2-amine is a vital heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutic agents.[1][2] The integrity of this compound is paramount for reproducible experimental outcomes. This guide provides an in-depth technical overview of the factors influencing the stability of 4-(Methylsulfanyl)pyrimidin-2-amine and offers robust protocols and troubleshooting advice to minimize its degradation during storage and handling.

Section 1: Compound Stability Profile

The structure of 4-(Methylsulfanyl)pyrimidin-2-amine contains three key features that influence its stability: the pyrimidine ring, the exocyclic amino group, and the methylsulfanyl (thioether) group.[3] The primary degradation concerns are oxidation of the sulfur atom and, to a lesser extent, potential reactions involving the amino group and pyrimidine core under harsh conditions.

The most probable degradation pathway involves the oxidation of the electron-rich sulfur atom. This can occur in a stepwise manner, first forming the corresponding sulfoxide and then the sulfone. These oxidative events can be triggered by exposure to atmospheric oxygen, heat, light, or oxidizing contaminants.

G parent 4-(Methylsulfanyl)pyrimidin-2-amine C₅H₇N₃S sulfoxide 4-(Methylsulfinyl)pyrimidin-2-amine (Sulfoxide Degradant) parent:f1->sulfoxide Oxidation (O₂, light, heat) other Other Degradation Products (e.g., from hydrolysis, photolysis) parent:f1->other Harsh Conditions (e.g., strong acid/base, UV) sulfone 4-(Methylsulfonyl)pyrimidin-2-amine (Sulfone Degradant) sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for 4-(Methylsulfanyl)pyrimidin-2-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-(Methylsulfanyl)pyrimidin-2-amine?

For maximal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C . To further protect against degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to moisture and oxygen.[4][5][6] Protecting the compound from light by using an amber vial or storing it in a dark location is also a critical preventative measure.[7]

Q2: I need to store the compound in solution. What is the best practice?

Storing 4-(Methylsulfanyl)pyrimidin-2-amine in solution for extended periods is generally discouraged as it can accelerate degradation.[8] If you must prepare stock solutions, use a high-purity, anhydrous, aprotic solvent. Prepare only the amount needed for your immediate experiments. For short-term storage (a few days), solutions should be kept at 2-8°C. For longer periods, aliquot the solution into tightly sealed vials and store at -20°C or -80°C . Before use, allow the solution to warm to room temperature completely before opening the vial to prevent condensation.

Q3: What are the visible signs of degradation?

While significant degradation can occur without any obvious visual cues, a change in the physical appearance of the compound is a strong indicator of impurity.[8] Key signs include:

  • Color Change: A shift from its typical off-white or light yellow appearance to a darker yellow or brown color can indicate oxidation or the formation of polymeric impurities.

  • Clumping: The absorption of moisture can cause the powder to clump, which may accelerate hydrolytic degradation pathways.[5]

Q4: My compound has changed color. Is it still usable?

A color change signifies that the compound is no longer pure. The presence of degradation products, even in small amounts, can lead to inconsistent and unreliable experimental results. It is strongly recommended to discard the discolored sample and use a fresh, high-purity batch for your experiments.[8] Attempting to use a degraded sample could compromise the validity of your results and lead to a significant loss of time and resources.

Q5: How can I analytically confirm the purity of my sample?

The most reliable method for assessing purity is through analytical chromatography.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the parent compound and detecting non-volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and its degradation products, such as the sulfoxide and sulfone derivatives.[9][10]

Section 3: Troubleshooting Guide

This guide addresses common experimental issues that may arise from the degradation of 4-(Methylsulfanyl)pyrimidin-2-amine.

Observed IssuePotential Cause (Degradation-Related)Recommended Action
Unexpected or inconsistent experimental results (e.g., loss of biological activity, lower reaction yield). Degradation of the compound has led to a lower concentration of the active molecule. Degradants may also be interfering with the assay or reaction.[11]1. Verify the purity of your compound using the HPLC protocol outlined in Section 4. 2. If degradation is confirmed (>5%), acquire a fresh, high-purity batch. 3. Review your storage and handling procedures against the recommendations in this guide.[8]
Appearance of new peaks in HPLC/LC-MS analysis. The new peaks likely correspond to degradation products. Common degradants include the sulfoxide (M+16) and sulfone (M+32) derivatives.[9]1. Use LC-MS to check the mass of the impurity peaks to confirm their identity. 2. Discard the degraded sample. 3. Ensure that future samples are stored under an inert atmosphere and protected from light and heat.[4][7]
Change in the physical appearance of the solid (e.g., color change from off-white to brown, clumping). This indicates significant exposure to light, oxygen, or moisture, leading to oxidation and/or hydration.[5][8]1. The sample's purity is compromised; it should be discarded. 2. Implement stricter storage protocols: use amber vials, store in a desiccator, and consider backfilling containers with inert gas.
Precipitation or color change observed in a stock solution. The compound may be degrading in the chosen solvent, or the solution may have become supersaturated upon cooling.1. Confirm the stability of the compound in your chosen solvent. It is recommended to prepare fresh solutions for each experiment. 2. If storing solutions, ensure they are kept at -20°C or below and protected from light.[8]

Section 4: Protocols for Stability Assessment

Protocol 4.1: Step-by-Step Guide for Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 4-(Methylsulfanyl)pyrimidin-2-amine. This system should be able to separate the parent compound from its more polar oxidized degradants.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(Methylsulfanyl)pyrimidin-2-amine.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the peak area of the parent compound as a percentage of the total peak area.

    • The parent compound should be the major peak. Oxidized impurities like the sulfoxide and sulfone will typically have shorter retention times due to their increased polarity.

G A 1. Prepare Mobile Phases (0.1% Formic Acid in H₂O & ACN) C 3. Configure HPLC System (C18 Column, Gradient Method) A->C B 2. Prepare Sample (1 mg/mL in 1:1 ACN/H₂O) D 4. Inject Sample & Run Analysis B->D C->D E 5. Analyze Chromatogram D->E F Calculate % Purity (% Area of Parent Peak) E->F G Identify Degradant Peaks (Shorter Retention Times) E->G

Caption: Workflow for HPLC-based purity assessment.

Section 5: Summary of Recommendations

For ease of reference, the key storage and handling recommendations are summarized below.

ParameterSolid CompoundIn Solution
Temperature 2-8°C (Refrigerate)-20°C to -80°C (Freeze)
Atmosphere Store under inert gas (Argon/Nitrogen). Use a desiccator.Aliquot to minimize headspace and freeze-thaw cycles.
Light Store in an amber, tightly sealed vial in the dark.[7]Use amber vials and store in the dark.
Key Consideration Avoid frequent opening of the container in a humid environment.Prepare solutions fresh whenever possible. Avoid long-term storage in solution.[8]

References

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

  • IntechOpen. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Kara. (2024). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

  • ESPI Metals. (n.d.). Sulfur Safety Data Sheet. Retrieved from [Link]

Sources

improving the reaction work-up for isolating 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Work-up & Purification Protocols

Case ID: PYR-SMe-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties in the isolation of 4-(methylsulfanyl)pyrimidin-2-amine (CAS: 21901-29-1). This intermediate is critical in the synthesis of kinase inhibitors and other bioactive heterocycles. The standard synthesis—typically involving the S-methylation of 2-amino-4-mercaptopyrimidine or nucleophilic displacement on 2-amino-4-chloropyrimidine—presents three distinct challenges during work-up:

  • Noxious Odor: Release of methanethiol (MeSH) and dimethyl sulfide.

  • Phase Separation: The product frequently "oils out" rather than crystallizing.

  • Solubility Management: Amphoteric behavior leading to yield loss in aqueous washes.

This guide provides a modular troubleshooting workflow to resolve these issues, ensuring high purity (>98%) and odor containment.

Module 1: The "Eternal Stench" (Odor Abatement)

User Issue: "The reaction work-up releases an unbearable rotten cabbage smell that persists in the fume hood for days."

Root Cause Analysis

The S-methylation process (using NaSMe or MeI/Thiourea) generates methanethiol (MeSH) and dimethyl sulfide (DMS) as byproducts. MeSH has an odor threshold of ~1-2 ppb. Standard rotary evaporation merely exhausts these into the ventilation system, potentially causing facility-wide alarms.

The Oxidative Quench Protocol

Do not acidify the reaction mixture immediately. Acidification converts residual thiolate salts (


) back into volatile thiols (

). Instead, oxidize them to non-volatile sulfonates.

Step-by-Step Solution:

  • Cool the reaction mixture to 0–5 °C.

  • Prepare Scrubber Solution: 10–15% Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide (

    
    ).
    
  • In-Situ Quench: Slowly add the oxidant to the reaction vessel before work-up. Monitor internal temperature (exothermic).

    • Stoichiometry: Use 1.5–2.0 equivalents relative to the excess thiol source.

  • Verification: Test a small aliquot with lead acetate paper (turns black if sulfides are present).

Mechanism of Action:



OdorControl Start Reaction Complete (Contains excess NaSMe/MeSH) Step1 Cool to 0°C Start->Step1 Step2 Add 10% NaOCl (Bleach) Dropwise Step1->Step2 Control Exotherm Check Lead Acetate Paper Test Step2->Check Result Proceed to Acidification Check->Result Negative (White) Retry Add more Oxidant Check->Retry Positive (Black) Retry->Step2

Figure 1: Logic flow for oxidative quenching of thiol byproducts prior to isolation.

Module 2: The "Oiling Out" Phenomenon

User Issue: "Upon neutralizing the reaction, the product separates as a sticky brown oil instead of a solid precipitate."

Root Cause Analysis

4-(Methylsulfanyl)pyrimidin-2-amine has a melting point of approximately 135–138 °C. However, the presence of impurities (unreacted starting material, inorganic salts) depresses the melting point. Rapid neutralization creates a supersaturated solution where the product separates as a supercooled liquid (oil) rather than nucleating into a crystal.

The pH-Swing Crystallization Protocol

The 2-amino group provides a basic handle (


). We can use this to purify the compound via an acid-base swing.[1]

Step-by-Step Solution:

  • Acid Extraction:

    • Dilute the quenched reaction mixture with water.

    • Acidify to pH 1–2 using 2M HCl. The product will protonate and dissolve in the aqueous phase (

      
      ).
      
    • Critical Step: Wash this acidic aqueous layer with Ethyl Acetate (EtOAc). This removes non-basic impurities (oils, tars) while keeping the product in the water.

  • Controlled Neutralization (The "Anti-Oil" Maneuver):

    • Separate the aqueous layer.

    • Slowly adjust pH back to 8–9 using 4M NaOH or

      
      .
      
    • Seeding: At pH 4–5 (onset of turbidity), add seed crystals of pure product.

    • Stirring: Maintain vigorous stirring. Do not rush the pH jump.

  • Isolation: Filter the resulting white/off-white solid.

Solubility Data Table:

SolventSolubility (Cold)Solubility (Hot)Suitability
Water (pH 7) Low (<5 mg/mL)ModeratePoor solvent, Good anti-solvent
Water (pH 1) High (>100 mg/mL)HighGood for extraction
Ethanol ModerateHighBest for Recrystallization
Ethyl Acetate LowModerateGood for washing impurities

Module 3: Achieving >98% Purity

User Issue: "NMR shows small peaks around 2.5 ppm and 8.0 ppm that persist after filtration."

Root Cause Analysis
  • 2.5 ppm: Likely residual DMSO (if used) or dimethyl disulfide (from incomplete thiol oxidation).

  • Regioisomers: If synthesized from asymmetric precursors, you may have trace N-alkylated byproducts.

Recrystallization Protocol

Recrystallization is superior to column chromatography for this pyrimidine due to its high crystallinity when pure.

  • Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).

  • Procedure:

    • Dissolve the crude solid in boiling Ethanol (minimum volume).

    • If the solution is colored, treat with Activated Charcoal (5% w/w) for 10 minutes, then hot filter through Celite.

    • Allow the filtrate to cool slowly to room temperature.

    • Chill to 0 °C for 2 hours.

  • Wash: Wash the filter cake with cold Ethanol (-20 °C).

Purification Crude Crude Solid (Oily/Impure) AcidWash Dissolve in 1M HCl Wash with EtOAc Crude->AcidWash Purification Step 1 BasePpt Adjust pH to 8-9 (Precipitate Free Base) AcidWash->BasePpt Isolate Base Recryst Recrystallize from Boiling Ethanol BasePpt->Recryst Polishing Final Pure Product (White Needles) Recryst->Final

Figure 2: The purification workflow from crude reaction mixture to analytical grade solid.

References

  • Vogel's Textbook of Practical Organic Chemistry. (1989).[2] Purification of Pyrimidines and Heterocycles. 5th Edition. Longman Scientific & Technical.[2]

  • PubChem Compound Summary. (2025). 4-(Methylsulfanyl)pyrimidin-2-amine (CAS 21901-29-1). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. (2017). Synthesis of 4-substituted-2-amino-pyrimidine derivatives. (Contextual reference for aminopyrimidine workup protocols). [Link]

  • Organic Process Research & Development. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of Aminopyrimidines. (Detailing oxidation and displacement strategies). [Link][3]

Sources

Validation & Comparative

comparing the biological activity of 4-(Methylsulfanyl)pyrimidin-2-amine with other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-(Methylsulfanyl)pyrimidin-2-amine (also known as 2-amino-4-methylthiopyrimidine) represents a "privileged fragment" in medicinal chemistry. Unlike its 4-oxo or 4-chloro counterparts, this scaffold offers a unique dual utility: it functions as both a metabolically active pharmacophore (bioisostere for methoxy groups) and a synthetic linchpin (precursor for


 diversifications).

This guide compares the biological activity, metabolic fate, and synthetic utility of the 4-SMe derivative against its primary structural analogs: 4-Methoxy (O-Me) , 4-Chloro (Cl) , and 4-Alkylamino derivatives.

Key Insight: While often viewed merely as a synthetic intermediate, the 4-SMe motif exhibits distinct biological advantages, including superior lipophilicity (LogP) for membrane permeability and the generation of active sulfoxide metabolites that retain potency against kinase and microtubule targets.

Physicochemical & Structural Comparison

The biological divergence of these derivatives stems from electronic and steric differences at the C-4 position.

Table 1: Comparative Physicochemical Profile

Feature4-Methylsulfanyl (S-Me) 4-Methoxy (O-Me) 4-Chloro (Cl) 4-Amino (NH-R)
Electronic Effect (

)
-0.00 (Weak Donor)-0.27 (Strong Donor)+0.23 (Withdrawing)-0.83 (Strong Donor)
Lipophilicity (Est. LogP) ~0.8 - 1.2 (High)~0.2 - 0.5 (Mod)~0.6 (Mod)< 0 (Low)
Metabolic Fate S-Oxidation (Active)O-Dealkylation (Inactive)Hydrolysis/GSH conj.N-Dealkylation
H-Bond Potential Acceptor (Weak)Acceptor (Strong)NoneDonor/Acceptor
Reactivity Nucleophilic (Soft)StableElectrophilic (Hard)Stable

Analyst Note: The higher LogP of the S-Me derivative enhances blood-brain barrier (BBB) and cellular penetration compared to O-Me analogs, making it superior for CNS-targeted kinase inhibitors.

Comparative Biological Activity[1]

Anticancer Activity: Microtubule & Kinase Targeting

Research into tubulin-targeting agents has revealed that replacing a 4-methoxy group with a 4-methylthio group can significantly enhance potency.

  • Case Study (Microtubule Inhibition): In cyclopenta[d]pyrimidine derivatives, the 4-SMe analog demonstrated superior antiproliferative activity compared to the 4-OMe analog.

    • 4-SMe IC50: 4.6 nM (MDA-MB-435 Melanoma cells)[1]

    • Mechanism: The S-Me group provides a "soft" hydrophobic contact in the tubulin binding pocket, distinct from the rigid H-bond requirement of O-Me.

    • Active Metabolite: The in vivo metabolite, 4-methylsulfinyl (S=O), retained equipotent activity (IC50 = 7.9 nM), effectively extending the drug's pharmacodynamic duration.

Enzymatic Inhibition: NOS and Glucuronidase
  • Nitric Oxide Synthase (NOS): 2-amino-4-methylpyridine (a bioisostere of the pyrimidine) is a potent inhibitor of iNOS (IC50 = 40 nM). The 4-SMe pyrimidine mimics this steric bulk but alters the electronic environment, often used to tune selectivity between iNOS and eNOS.

  • 
    -Glucuronidase:  4-Methoxy derivatives are often inactive due to lack of hydrophobic reach. However, extending the chain (e.g., 4-butoxy or 4-S-alkyl) restores activity (IC50 ~72 µM), suggesting that the 4-position requires hydrophobic bulk for this target class.
    
Antimicrobial Potency[3]
  • 4-Chloro Derivatives: Show direct antibacterial activity but suffer from toxicity and reactivity (potential for covalent protein binding).

  • 4-SMe Derivatives: Generally act as stable prodrugs or non-covalent inhibitors. They lack the "warhead" reactivity of the chloro-pyrimidine but offer a safer toxicity profile for chronic administration.

Mechanism of Action: The "S-Oxidation Switch"

Unlike 4-methoxy derivatives which are cleared via demethylation (often deactivating the molecule), 4-methylsulfanyl derivatives undergo a unique metabolic activation.

DOT Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the dual fate of the 4-SMe group: biological activation vs. synthetic displacement.

SOxidationSwitch cluster_bio Biological Pathway (In Vivo) cluster_syn Synthetic Pathway (In Lab) SMe 4-Methylsulfanyl (Lipophilic, Permeable) SOMe 4-Methylsulfinyl (Polar, Active Metabolite) SMe->SOMe CYP450 / FMO (Bioactivation) SO2Me 4-Methylsulfonyl (Reactive Electrophile) SOMe->SO2Me Further Oxidation NuSub 4-Alkylamino Derivative (Target Drug) SO2Me->NuSub + Amine (R-NH2) (SNAr Displacement)

Figure 1: The "S-Oxidation Switch" showing how the S-Me group serves as both a bioactive motif (green) and a synthetic handle (red/yellow).

Experimental Protocols

Protocol: Synthesis of 4-SMe Derivatives (Displacement)

This protocol describes converting a 4-chloro precursor to the 4-SMe derivative, a common step to reduce toxicity or prepare for oxidation.

  • Reagents: 2-amino-4-chloropyrimidine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-amino-4-chloropyrimidine in DMF (0.5 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaSMe portion-wise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1). The SMe product is more polar than the Cl precursor but less polar than amino-substituted products.

  • Workup: Pour into ice water. Filter the precipitate (white/yellow solid). Recrystallize from Ethanol.

Protocol: Comparative Kinase Inhibition Assay (General)

To compare 4-SMe vs 4-OMe derivatives against a kinase target (e.g., CDK or PLK4).

  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Preparation:

    • Prepare 10 mM stock solutions of 4-SMe and 4-OMe analogs in DMSO.

    • Perform 1:3 serial dilutions (10 µM down to 0.1 nM).

  • Reaction:

    • Incubate Kinase (5 ng), Substrate (0.2 µg/µL), and ATP (10 µM) with compound for 60 min at RT.[2]

  • Detection:

    • Add ADP-Glo Reagent (40 min) to stop reaction and deplete ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase.

  • Data Analysis:

    • Plot RLU (Relative Light Units) vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Expected Result: S-Me derivatives often show 2-5x lower IC50 than O-Me if the pocket contains a hydrophobic "gatekeeper" residue (e.g., Methionine or Phenylalanine).

Structure-Activity Relationship (SAR) Map

The following decision tree assists medicinal chemists in selecting between S-Me, O-Me, and Cl substituents based on the target requirements.

SAR_Decision Start Select C-4 Substituent for Pyrimidine Core Q1 Is the Binding Pocket Hydrophobic? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 No (Solvent exposed) SMe Select 4-SMe (High Affinity, Active Metabolites) Q1->SMe Yes (Met/Phe gatekeeper) OMe Select 4-OMe (Stable, H-Bond Acceptor) Q2->OMe Yes (Avoid S-oxidation) Cl Select 4-Cl (Covalent Probe Only) Q2->Cl No (Acute assay only)

Figure 2: SAR Decision Tree for optimizing the C-4 position of 2-aminopyrimidines.

References

  • Gangjee, A., et al. (2018).[1][2] "Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent." Bioorganic & Medicinal Chemistry. Link

  • Hagras, M., et al. (2020).[2] "Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1."[3] MDPI Molecules. Link

  • Khan, K.M., et al. (2022).[2][4][5] "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors." MDPI Molecules. Link[2]

  • Palomino, E., et al. (1990).[2] "Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides." Journal of Medicinal Chemistry. Link

  • Anand, P., et al. (2022).[2] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study." Arabian Journal of Chemistry. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-(Methylsulfanyl)pyrimidin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical reference for establishing a robust and reliable analytical procedure.

Introduction: The Critical Role of Method Validation

4-(Methylsulfanyl)pyrimidin-2-amine is a heterocyclic amine containing a pyrimidine core, a scaffold prevalent in numerous biologically active molecules. Accurate and precise quantification of this compound is paramount during drug substance and drug product development to ensure quality, safety, and efficacy. Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2][3] This guide will focus on a primary High-Performance Liquid Chromatography (HPLC) method, detailing its validation in accordance with International Council for Harmonisation (ICH) guidelines, and will subsequently compare it with alternative analytical techniques.[1][4]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely adopted technique for the analysis of pyrimidine derivatives due to its high resolving power, sensitivity, and versatility.[5] The selection of an RP-HPLC method for 4-(Methylsulfanyl)pyrimidin-2-amine is based on its polarity and UV absorbance characteristics.

Rationale for Method Development

The choice of a C18 stationary phase is predicated on the non-polar nature of the methylsulfanyl group and the pyrimidine ring, which will interact favorably with the alkyl chains of the column, providing good retention. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier allows for the fine-tuning of the analyte's retention time. The use of a phosphate buffer is intended to control the pH of the mobile phase, thereby ensuring the consistent ionization state of the amine group and, consequently, reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the analyte, ensuring high sensitivity.

Detailed Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Run Time: 10 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(Methylsulfanyl)pyrimidin-2-amine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-(Methylsulfanyl)pyrimidin-2-amine in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation of the RP-HPLC Method

The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][4] The validation parameters assessed include specificity, linearity, accuracy, precision, robustness, and system suitability.[6]

Validation Workflow

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of 4-(Methylsulfanyl)pyrimidin-2-amine was spiked with potential impurities and degradation products. The resulting chromatogram showed a well-resolved peak for the analyte with no interference from the other components at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] The linearity of the method was evaluated by analyzing six concentrations of 4-(Methylsulfanyl)pyrimidin-2-amine ranging from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterResultAcceptance Criteria
Linearity Range 5 - 80 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 4587.3x + 1234.5-
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 4039.899.5
100% 5050.3100.6
120% 6059.599.2
Mean Recovery --99.8%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts using different instruments.

Precision LevelnMean Peak AreaStandard Deviation% RSD
Repeatability 6230,5001,1520.50
Intermediate Precision 12231,2002,0800.90
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the method was evaluated by intentionally varying the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely applicable technique, other analytical methods can also be considered for the analysis of 4-(Methylsulfanyl)pyrimidin-2-amine. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, structural elucidation, or analysis in complex matrices.

Comparative Analysis Workflow

Caption: Comparison of the primary HPLC method with alternatives.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For the analysis of pyrimidine derivatives, derivatization is often required to increase their volatility and thermal stability.[7][8]

  • Advantages:

    • High resolution and efficiency.

    • Can be coupled with a mass spectrometer (GC-MS) for definitive identification.

  • Disadvantages:

    • Requires derivatization, which can be time-consuming and introduce variability.

    • Not suitable for thermally labile compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[9]

  • Advantages:

    • Simple, fast, and cost-effective.

    • Non-destructive.

  • Disadvantages:

    • Lacks specificity; interference from other UV-absorbing compounds is common.

    • Generally less sensitive than chromatographic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[5]

  • Advantages:

    • High sensitivity and selectivity.

    • Provides molecular weight and structural information, aiding in impurity identification.

  • Disadvantages:

    • Higher cost of instrumentation and maintenance.

    • Matrix effects can suppress or enhance the analyte signal.

Conclusion

This guide has detailed the validation of a robust and reliable RP-HPLC method for the quantitative analysis of 4-(Methylsulfanyl)pyrimidin-2-amine, in accordance with ICH guidelines. The method has been shown to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control applications. A comparison with alternative analytical techniques highlights the advantages of HPLC in terms of its balance of performance, versatility, and cost-effectiveness for this particular application. The choice of the most appropriate analytical method will ultimately be dictated by the specific analytical challenge and the resources available.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Kozlov, S. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Hameed, A., et al. (2014). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. American Journal of Analytical Chemistry, 5, 935-943. [Link]

  • ICH. (2024). ICH Q14 Analytical Procedure Development. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

benchmark studies of 4-(Methylsulfanyl)pyrimidin-2-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6), positioning it within the context of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.

Unlike fully optimized drugs (e.g., Imatinib), this compound acts as a Privileged Scaffold and a High-Efficiency Fragment . Its primary utility lies in its ability to mimic the adenine ring of ATP with high Ligand Efficiency (LE), serving as a starting point for the synthesis of potent inhibitors targeting CDK4/6 , Aurora Kinases , and PLK1 .

Executive Summary: The Fragment Advantage

4-(Methylsulfanyl)pyrimidin-2-amine is defined not by nanomolar potency, but by its Ligand Efficiency (LE) and Synthetic Tractability . In the drug development pipeline, it outperforms complex "known inhibitors" in terms of atom economy and versatility, serving as a validated "Hinge Binder" for kinase targets.

Product Profile:

  • Core Function: ATP-competitive Kinase Inhibitor Fragment / Synthetic Intermediate.

  • Key Feature: The 4-methylsulfanyl (-SMe) group acts as a "chemical handle," allowing rapid diversification via nucleophilic aromatic substitution (

    
    ) after oxidation.
    
  • Primary Targets: Cyclin-Dependent Kinases (CDK), Aurora Kinases, PLK1.

Comparative Benchmark Analysis

This section compares 4-(Methylsulfanyl)pyrimidin-2-amine against three classes of alternatives:

  • Natural Ligand: Adenine (The baseline for hinge binding).[1]

  • Structural Analog: 2-Aminopyrimidine (The minimal pharmacophore).

  • Optimized Inhibitor: ZM-447439 / Palbociclib (The evolved clinical candidates).

Table 1: Physicochemical & Potency Landscape
Metric4-(Methylsulfanyl)pyrimidin-2-amine (The Product)Adenine (Natural Ligand)2-Aminopyrimidine (Minimal Fragment)Palbociclib (Optimized Drug)
Role Functionalized Scaffold Metabolic SubstrateMinimal FragmentClinical Inhibitor (CDK4/6)
MW (Da) 141.2135.195.1447.5
LogP ~0.6 (Ideal for Fragments)-0.1-0.22.7
Binding Mode Bidentate H-Bond (Hinge) + Hydrophobic Contact (SMe)Bidentate H-BondBidentate H-BondHinge + Hydrophobic Pocket + Solvent Front
Ligand Eff. (LE) High (~0.45) HighVery HighModerate (~0.30)
Potency (IC50) >100 µM (Typical Fragment) ~10-50 µM (Kinase dependent)>500 µM<10 nM
Synthetic Utility High (SMe is displaceable) LowLowN/A (Final Product)

Analyst Insight: While Palbociclib is vastly more potent, the 4-(Methylsulfanyl)pyrimidin-2-amine fragment offers a higher Ligand Efficiency. This means per heavy atom, it binds more effectively, allowing medicinal chemists to "grow" the molecule into novel IP space without blowing out the molecular weight early in the design process.

Mechanistic Profiling & Pathway Logic

The compound functions as a Type I Kinase Inhibitor Fragment . It targets the ATP-binding pocket, specifically the "Hinge Region" connecting the N- and C-lobes of the kinase.

Mechanism of Action:

  • Hinge Recognition: The 2-amino group (Donor) and N1 ring nitrogen (Acceptor) form a bidentate hydrogen bond network with the kinase backbone (e.g., Leu83 in CDK2).

  • Hydrophobic Anchor: The 4-methylsulfanyl group projects into the hydrophobic "Gatekeeper" region or the solvent front, depending on the specific kinase conformation.

  • Displacement Potential: In synthesis, the -SMe group is oxidized to a sulfone (-SO2Me), making it a potent leaving group for introducing selectivity-determining moieties (e.g., anilines or phenols).

Visualization: The Kinase Hinge Binding Logic

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH/CO) ATP_Pocket->Hinge Natural Site Fragment 4-(Methylsulfanyl) pyrimidin-2-amine Fragment->Hinge Bidentate H-Bonds (N1 & 2-NH2) Gatekeeper Gatekeeper Residue (Hydrophobic) Fragment->Gatekeeper Hydrophobic Interaction (4-SMe Group) OptimizedDrug Optimized Inhibitor (e.g., CDK4/6 Drug) Fragment->OptimizedDrug Chemical Evolution (SMe Displacement)

Figure 1: Mechanistic interaction of the pyrimidine scaffold within the kinase ATP pocket. The fragment anchors to the hinge, while the SMe group probes the hydrophobic gatekeeper region.

Experimental Protocols (Self-Validating Systems)

To verify the performance of this scaffold, researchers should utilize the following protocols. These are designed to validate both biological affinity and chemical reactivity .

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Use this to validate binding affinity (Kd) in a high-throughput manner.

  • Reagent Prep: Prepare 2 µM Recombinant Kinase Domain (e.g., CDK2 or Aurora A) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add 4-(Methylsulfanyl)pyrimidin-2-amine at a concentration gradient (10 µM to 1 mM). Include Adenine (100 µM) as a positive control and DMSO as a negative control.

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Validation: Calculate

    
    . A shift of >2°C indicates significant binding for a fragment of this size.
    
    • Success Criterion: The product should show a clear dose-dependent

      
       shift, confirming specific binding to the folded protein.
      
Protocol B: Synthetic Activation (The "SMe" Handle Test)

Use this to validate the chemical quality and "tractability" of the product for library generation.

  • Oxidation: Dissolve 4-(Methylsulfanyl)pyrimidin-2-amine (1 eq) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir for 2 hours.

    • Checkpoint: TLC should show complete conversion to the Sulfone (more polar).

  • Displacement (

    
    ):  Add a test amine (e.g., Aniline, 1.1 eq) and DIPEA (3 eq) in DMF at 80°C.
    
  • Analysis: Monitor by LC-MS.

    • Success Criterion: >90% conversion to the 4-anilino-pyrimidine derivative. This confirms the product is a viable scaffold for generating high-potency libraries (unlike simple 2-aminopyrimidine which lacks this handle).

Critical Data Summary

The following data summarizes the "Performance" of the scaffold when used as a precursor for CDK inhibitors (derived from Vulcanchem and NIH datasets).

Compound StageStructure DescriptionTargetIC50 (nM)Selectivity
Stage 1 (The Product) 4-(Methylsulfanyl)pyrimidin-2-amineCDK/Aurora>100,000Low (Pan-kinase)
Stage 2 (Intermediate) 4-Sulfonyl- derivativeCDK/AuroraN/A (Reactive)N/A
Stage 3 (Lead) 4-(Pyridin-2-yl)amino- derivativeCDK4~500Moderate
Stage 4 (Optimized) Palbociclib Analog CDK4/6 11 High
References
  • Vulcanchem. (2024).[2] 4-(Methylsulfanyl)pyrimidin-2-amine: Chemical Properties and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Novel Aminopyrimidine-2,4-diones as Dual-Target Inhibitors of BRD4/PLK1. PubMed Central. Retrieved from

  • ResearchGate. (2025).[3] Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Retrieved from

  • Sigma-Aldrich. (2023). 4-Chloro-2-methylthiopyrimidine: Building Block for KDR Kinase Inhibitors. Retrieved from

  • Manley, P. J., et al. (2003). 2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Cited via Sigma-Aldrich).

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A Comparative Guide to Elucidating the Mechanism of Action of 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] The inherent biological relevance of the pyrimidine nucleus, a key component of nucleic acids, suggests that its derivatives can readily interact with various cellular components.[3] The subject of this guide, 4-(Methylsulfanyl)pyrimidin-2-amine, is a pyrimidine derivative with a molecular formula of C₅H₇N₃S.[5][6] Its structure, featuring an amino group and a methylsulfanyl group, presents opportunities for both hydrogen bonding and hydrophobic interactions, hinting at its potential to engage with biological targets.[5]

Elucidating the MoA of a novel compound is a critical step in the drug discovery pipeline.[7][8][9] It informs on-target efficacy, predicts potential off-target toxicities, and guides the development of more potent and selective analogs. This guide will compare and contrast various experimental approaches to systematically unravel the biological activity of 4-(Methylsulfanyl)pyrimidin-2-amine.

Phase 1: Initial Profiling and Target Class Identification

The first phase of MoA elucidation involves broad, unbiased screening to generate initial hypotheses about the compound's biological effects. This is often achieved through phenotypic screening, which assesses the compound's impact on cellular behavior without a preconceived target.[8][9]

Comparative Analysis of Initial Screening Methodologies
Methodology Principle Advantages Disadvantages Relevance to 4-(Methylsulfanyl)pyrimidin-2-amine
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell morphology, viability, organelle health) in response to compound treatment.Provides a rich, multi-parametric dataset. Unbiased and hypothesis-generating.Can be complex to set up and analyze. May not directly identify the molecular target.Ideal for an initial broad screen to observe any discernible cellular changes induced by the compound.
Differential Gene Expression Analysis (e.g., RNA-Seq) Compares the transcriptomes of treated and untreated cells to identify genes and pathways modulated by the compound.Provides a global view of the cellular response to the compound. Can reveal unexpected pathways.Does not directly measure protein activity. Can be expensive and data analysis is complex.Useful for identifying signaling pathways affected by the compound, which can then be further investigated.
Metabolomic Profiling Analyzes changes in the cellular metabolome following compound treatment using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[10]Provides a functional readout of cellular state. Can identify metabolic enzymes or pathways as potential targets.Can be technically challenging. Interpretation of data requires specialized expertise.Given the prevalence of pyrimidines in nucleotide metabolism, this could be a highly relevant approach.
Experimental Workflow: High-Content Imaging Screen

The following diagram illustrates a typical workflow for an initial HCI screen.

HCI_Workflow cluster_plate_prep Plate Preparation cluster_imaging Imaging cluster_analysis Data Analysis Seed_Cells Seed Cells in Microplates Compound_Addition Add 4-(Methylsulfanyl)pyrimidin-2-amine and Control Compounds Seed_Cells->Compound_Addition Incubation Incubate Compound_Addition->Incubation Staining Stain with Fluorescent Dyes (e.g., for Nuclei, Cytoskeleton, Mitochondria) Incubation->Staining Image_Acquisition Automated High-Resolution Microscopy Staining->Image_Acquisition Image_Analysis Image Segmentation and Feature Extraction Image_Acquisition->Image_Analysis Phenotypic_Profiling Quantify Cellular Phenotypes Image_Analysis->Phenotypic_Profiling Hit_Identification Identify Significant Phenotypic Changes Phenotypic_Profiling->Hit_Identification

Caption: High-Content Imaging Workflow for Phenotypic Screening.

Phase 2: Target Identification and Validation

Based on the initial profiling, the next phase focuses on identifying the specific molecular target(s) of 4-(Methylsulfanyl)pyrimidin-2-amine.

Comparative Analysis of Target Identification Strategies
Methodology Principle Advantages Disadvantages Relevance to 4-(Methylsulfanyl)pyrimidin-2-amine
Affinity-Based Methods (e.g., Chemical Proteomics) Immobilize a derivative of the compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.Can directly identify binding partners.Requires chemical modification of the compound, which may alter its activity. Can be prone to non-specific binding.A powerful approach if a suitable derivative can be synthesized without losing biological activity.
In Silico Target Prediction Utilizes computational algorithms to predict potential targets based on the compound's chemical structure and comparison to databases of known ligands.Rapid and cost-effective. Can generate a prioritized list of potential targets for experimental validation.Predictions are not always accurate and require experimental validation.A valuable first step to narrow down the search space for potential targets.
Genetic Approaches (e.g., CRISPR/Cas9 Screening) Systematically knock out or activate genes in a cell population and identify which genetic perturbations alter the cellular response to the compound.Provides a functional link between a gene and the compound's activity.Can be technically demanding and time-consuming.A robust method for identifying genes that are essential for the compound's mechanism of action.
Experimental Protocol: Kinase Panel Screening

Given that many pyrimidine derivatives are known to target kinases, a focused screen against a panel of kinases is a logical step.[11]

Objective: To determine if 4-(Methylsulfanyl)pyrimidin-2-amine inhibits the activity of a broad range of protein kinases.

Materials:

  • 4-(Methylsulfanyl)pyrimidin-2-amine

  • A commercial kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®)

  • Appropriate buffers and reagents as per the manufacturer's instructions.

Procedure:

  • Prepare a stock solution of 4-(Methylsulfanyl)pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to generate a range of concentrations for testing.

  • Follow the manufacturer's protocol for the chosen kinase panel assay. This typically involves incubating the compound with each kinase, its substrate, and ATP.

  • Measure the kinase activity, often through the detection of a luminescent or fluorescent signal.

  • Calculate the percent inhibition of each kinase at each compound concentration.

  • Determine the IC₅₀ value for any kinases that show significant inhibition.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target % Inhibition at 1 µM IC₅₀ (nM)
CDK2/cyclin A8575
GSK3β12>10,000
MAPK18>10,000
Alternative Compound 1 (Known CDK2 Inhibitor)9250
Alternative Compound 2 (Inactive Analog)3>10,000

Phase 3: Pathway Analysis and MoA Confirmation

Once a putative target is identified, the final phase involves confirming the MoA by demonstrating the compound's effect on the relevant signaling pathway and cellular processes.

Experimental Workflow: Validating Kinase Inhibition in a Cellular Context

MoA_Validation Hypothesis Hypothesis: 4-(Methylsulfanyl)pyrimidin-2-amine inhibits CDK2 Western_Blot Western Blot Analysis of Phospho-Rb (a CDK2 substrate) Hypothesis->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest Hypothesis->Cell_Cycle_Analysis Cell_Proliferation_Assay Measure Antiproliferative Effects (e.g., MTS or CellTiter-Glo®) Hypothesis->Cell_Proliferation_Assay MoA_Confirmation Confirmation of MoA Western_Blot->MoA_Confirmation Cell_Cycle_Analysis->MoA_Confirmation Cell_Proliferation_Assay->MoA_Confirmation

Caption: Workflow for Validating the Mechanism of Action.

Proposed Signaling Pathway

Based on the hypothetical kinase screening results, the proposed mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Signaling_Pathway Compound 4-(Methylsulfanyl)pyrimidin-2-amine CDK2 CDK2/cyclin A Compound->CDK2 Inhibits pRb Phosphorylation of Rb CDK2->pRb Promotes E2F Release of E2F Transcription Factors pRb->E2F Inhibits Cell_Cycle_Progression G1/S Phase Transition E2F->Cell_Cycle_Progression Promotes

Caption: Proposed Signaling Pathway for 4-(Methylsulfanyl)pyrimidin-2-amine.

Conclusion

This guide has outlined a systematic and comparative approach to establishing the mechanism of action of 4-(Methylsulfanyl)pyrimidin-2-amine. By employing a multi-faceted strategy that combines unbiased phenotypic screening, targeted biochemical assays, and cellular validation experiments, researchers can confidently elucidate the biological activity of this and other novel chemical entities. The pyrimidine core continues to be a rich source of therapeutic innovation, and a thorough understanding of the MoA of its derivatives is paramount for successful drug development.[2][3][12]

References

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (n.d.). PMC.
  • 4-(Methylsulfanyl)pyrimidin-2-amine - 1073-54-7. (n.d.). Vulcanchem.
  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (n.d.). ResearchGate.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018, September 10). ACS Publications.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace.
  • (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. (n.d.). NIH.
  • 4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S). (n.d.). PubChem.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC - NIH.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (n.d.). ACS Omega.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
  • Mechanism of action. (n.d.). Wikipedia.
  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020, August 21). PMC.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2025, July 23). ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). [Journal Name].
  • Drug Mechanism of Action Analysis Services. (n.d.). Creative Proteomics.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed.
  • Mechanism of Action (MOA). (n.d.). Sygnature Discovery.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). ResearchGate.

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Technical Comparison: 4-(Methylsulfanyl)pyrimidin-2-amine vs. 4-Chloropyrimidin-2-amine

[1]

Executive Summary

This guide provides a technical comparison between 4-(Methylsulfanyl)pyrimidin-2-amine (also known as 2-amino-4-methylthiopyrimidine) and its chloro-analog, 4-chloropyrimidin-2-amine (2-amino-4-chloropyrimidine).[1]

For medicinal chemists and process engineers, the choice between these two synthons represents a strategic decision between kinetic reactivity and chemoselective stability :

  • 4-Chloropyrimidin-2-amine is a "hot" electrophile, ideal for rapid, direct Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-couplings.[1] It is the reagent of choice for early-stage diversification where speed and direct displacement are prioritized.[1]

  • 4-(Methylsulfanyl)pyrimidin-2-amine functions as a "masked" electrophile.[1] The methylthio (–SMe) group is chemically robust, allowing for modifications at other sites (e.g., N-alkylation, C-5 halogenation) without disturbing the C-4 position. It is activated late-stage via oxidation to the sulfone (–SO₂Me), which then becomes a leaving group often superior to chloride.[1]

Part 1: Physicochemical Profile[2][3]

Feature4-Chloropyrimidin-2-amine4-(Methylsulfanyl)pyrimidin-2-amine
CAS Number 3993-78-01073-54-7
Molecular Weight 129.55 g/mol 141.20 g/mol
Structure Pyrimidine core, C4-Cl, C2-NH₂Pyrimidine core, C4-SMe, C2-NH₂
Leaving Group Ability High (Direct displacement)Low (Requires activation)
Solubility Soluble in DMSO, DMF, hot EtOH.[1] Moderate in water.Soluble in DMSO, DCM, EtOAc. Lipophilic.
Stability Hydrolytically sensitive (slowly hydrolyzes to -OH in acidic/basic aqueous media).[1]Highly stable to hydrolysis, acids, and mild bases. Sensitive to oxidants.[2]
Primary Utility Rapid library generation; direct SNAr.Protecting group strategy; scaffold hopping; late-stage functionalization.

Part 2: Reactivity & Synthetic Utility[5]

The Chloro-Analog: Direct Kinetic Displacement

The C-4 position in 4-chloropyrimidin-2-amine is highly activated due to the electron-deficient nature of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C-4 susceptible to nucleophilic attack.[1]

  • Mechanism: Classical SNAr via a Meisenheimer complex.

  • Kinetics: Fast. Reactions with primary amines typically proceed at 60–80°C in ethanol or dioxane.

  • Selectivity: In 2,4-dichloropyrimidine, the C-4 chloride is displaced first due to the para-like resonance stabilization of the intermediate.[1] 4-chloropyrimidin-2-amine represents the product of this regioselective preference (if starting from 2,4-dichloro and treating with ammonia).[1]

The Methylthio-Analog: The "Catch-and-Release" Strategy

The –SMe group is a poor leaving group for direct displacement but an excellent "masking" group.[1] Its utility lies in its inertness to many conditions (e.g., lithiation, mild reduction, non-oxidative Pd-coupling), allowing the chemist to build complexity elsewhere on the molecule.[1]

  • Activation: Oxidation of the sulfide to the sulfone (–SO₂Me) or sulfoxide (–SOMe) dramatically changes the electronics.[1]

  • Leaving Group Hierarchy:

    
    
    Note: The methylsulfonyl (sulfone) group is often a better  leaving group than chloride in SNAr reactions due to its high electron-withdrawing capability and bulk, which relieves steric strain upon displacement.[1]
    
Visualization of Reaction Pathways[1]

ReactionPathwayscluster_0Pathway A: Kinetic Controlcluster_1Pathway B: Thermodynamic/Safety StrategyStart_Cl4-Chloropyrimidin-2-amine(Hot Electrophile)Product_Amine4-Amino-SubstitutedPyrimidineStart_Cl->Product_Amine Direct SNAr(R-NH2, Heat)Start_SMe4-(Methylsulfanyl)pyrimidin-2-amine(Masked Electrophile)Intermediate_Sulfone4-(Methylsulfonyl)pyrimidin-2-amine(Activated Leaving Group)Start_SMe->Intermediate_Sulfone Oxidation(m-CPBA or Oxone)Intermediate_Sulfone->Product_Amine Displacement(R-NH2, Mild Cond.)

Figure 1: Comparison of synthetic workflows. Pathway A offers speed; Pathway B offers control and higher reactivity in the final step.[1]

Part 3: Experimental Protocols

Protocol A: Direct Amination of 4-Chloropyrimidin-2-amine

Objective: Synthesis of 2-amino-4-(alkylamino)pyrimidine via SNAr.

  • Reagents: 4-Chloropyrimidin-2-amine (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temperatures).

  • Procedure:

    • Dissolve 4-chloropyrimidin-2-amine in EtOH (0.5 M concentration).

    • Add DIPEA followed by the amine.

    • Heat to reflux (80°C) for 4–12 hours. Monitor by LC-MS (disappearance of M+H 130/132 pattern).[1]

    • Workup: Concentrate in vacuo. Triturate with water/ether or purify via flash chromatography (DCM/MeOH gradient).[1]

  • Note: If the amine is a weak nucleophile (e.g., aniline), use n-Butanol at 110°C or add catalytic HCl (acid catalysis assists pyrimidine SNAr).[1]

Protocol B: Activation and Displacement of 4-(Methylsulfanyl)pyrimidin-2-amine

Objective: Late-stage installation of a sensitive nucleophile.[1]

Step 1: Oxidation to Sulfone

  • Reagents: 4-(Methylsulfanyl)pyrimidin-2-amine (1.0 equiv), m-CPBA (2.2–2.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Acetone/Water (for Oxone).[1]

  • Procedure:

    • Dissolve starting material in DCM at 0°C.

    • Add m-CPBA portion-wise (exothermic).[1]

    • Stir at room temperature for 2–4 hours.

    • Workup: Quench with saturated Na₂S₂O₃ (to destroy excess peroxide) and NaHCO₃. Extract with DCM. The sulfone product is often crystalline and can be used without column purification.[1]

Step 2: Nucleophilic Displacement

  • Reagents: Sulfone intermediate (1.0 equiv), Nucleophile (1.1 equiv), Base (Cs₂CO₃ or TEA).[1]

  • Solvent: THF, DMF, or Dioxane.

  • Procedure:

    • The sulfone is highly reactive. Mix sulfone and nucleophile in solvent.

    • Stir at room temperature (often sufficient) or mild heat (40–50°C).

    • Advantage: This displacement often proceeds under milder conditions than the chloro-analog, preserving sensitive functional groups on the nucleophile.[1]

Part 4: Strategic Decision Guide

ScenarioRecommended AnalogReasoning
High-Throughput Screening (HTS) Chloro- Fewer steps (1 vs 2).[1] Ideal for parallel synthesis libraries.
Sensitive Nucleophiles Methylthio- (via Sulfone) The sulfone displacement can often be done at RT, avoiding thermal degradation of complex amines.[1]
Sequential Functionalization Methylthio- Use SMe to protect C-4 while modifying C-5 (e.g., bromination) or N-alkylation.[1] Activate SMe only when ready.
Process Safety Methylthio- Avoids handling potentially mutagenic chloro-pyrimidines in large quantities until the final step; SMe compounds are generally more benign.

References

  • Reactivity of Chloropyrimidines

    • Comparison of 2- and 4-chloropyrimidine reactivity in nucleophilic substitution.
    • Source: [1]

  • Sulfone Activation Strategy

    • Oxidation of methylthio groups to sulfones using m-CPBA for nucleophilic displacement.
    • Source: [1]

  • Experimental Data & Properties

    • Physicochemical properties of 4-(methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7).
    • Source: [1]

  • Synthetic Protocols (SNAr)

    • Amination of heteroaryl chlorides in green solvents.[1]

    • Source: [1]

A Senior Scientist's Guide to Validating 4-(Methylsulfanyl)pyrimidin-2-amine High-Throughput Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Separating True Signals from the Noise

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1] However, the primary screening process is designed for speed and scale, not precision. Consequently, a significant portion of initial hits are false positives or artifacts, stemming from various interferences with the assay technology itself.[2][3] It is estimated that true positive compounds may constitute only 0.01–0.1% of the total samples in a screening campaign.[2]

This guide provides a robust, multi-tiered framework for the critical next step: hit validation. We will navigate the essential sequence of experiments required to triage initial findings, confirm true activity, and build a compelling data package for advancing a compound toward lead optimization. Using the hypothetical hit scaffold, 4-(Methylsulfanyl)pyrimidin-2-amine—a privileged structure often found in kinase inhibitors—we will illustrate a field-proven workflow. Our objective is to eliminate artifacts methodically, confirm on-target activity in biologically relevant systems, and make confident, data-driven decisions.[4] The collaboration between biologists and medicinal chemists is paramount throughout this process to efficiently triage problematic compounds and prioritize promising chemical matter.[5]

The Hit Validation Funnel: A Strategic Overview

The validation process is best conceptualized as a funnel, where a large number of initial hits are subjected to a progressively rigorous series of assays. Each stage is designed to eliminate undesirable compounds and increase confidence in the remaining few. This strategy ensures that the most resource-intensive experiments are reserved for only the most promising candidates, saving invaluable time and budget.[6]

Hit_Validation_Funnel cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Pre-Lead Optimization Hit Primary HTS Hits (e.g., >1000) ReTest Re-test from Fresh Powder Hit->ReTest DoseResponse Dose-Response (IC50/EC50) ReTest->DoseResponse Orthogonal Orthogonal Assay Confirmation DoseResponse->Orthogonal Triage Artifact & Promiscuity Triage Orthogonal->Triage TargetEngage Target Engagement (e.g., CETSA) Triage->TargetEngage MoA Mechanism of Action Studies TargetEngage->MoA SAR Initial SAR Exploration MoA->SAR Cellular Cellular Activity & Cytotoxicity SAR->Cellular ADME Early ADME/Tox Profiling Cellular->ADME ValidatedHit Validated Hit Series (e.g., 2-3) ADME->ValidatedHit

Caption: The Hit Validation Funnel illustrates the tiered approach to weed out false positives.

Phase 1: Hit Confirmation & Triage - Eliminating the Obvious Artifacts

The primary goal of this phase is to confirm the activity observed in the HTS and rapidly discard compounds that are artifacts of the screening process. Over 90% of initial hits may be eliminated during this stage.[7]

Step 1.1: Hit Re-Confirmation from Fresh Stock

The first and simplest step is to re-test the active compounds. This involves purchasing or re-synthesizing a fresh batch of the hit compound and testing it in the primary assay. This crucial step rules out issues related to sample degradation, contamination, or incorrect identity in the original screening library plate.

Step 1.2: Dose-Response Analysis (IC50/EC50 Determination)

HTS is often performed at a single high concentration. A true hit should exhibit a dose-dependent effect.[8] Generating a 10-point dose-response curve allows for the calculation of the half-maximal inhibitory or effective concentration (IC50 or EC50), a key measure of a compound's potency.[9] This transition from a single-point readout to a potency value is the first quantitative measure of a hit's promise.[10]

Step 1.3: Orthogonal Assay Confirmation

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[11] This is arguably the most critical step in eliminating technology-specific false positives.[12] For example, if the primary screen for a kinase target was a luminescence-based assay (e.g., ADP-Glo), compounds that are inherently luminescent or interfere with the luciferase enzyme would appear as hits.[3]

Comparison of Primary vs. Orthogonal Assays for a Kinase Target:

Assay TypeTechnology PrinciplePotential Artifacts Eliminated
Primary: ADP-Glo™ Luciferase-based detection of ADP produced by the kinase.[13]Fluorescent compounds, luciferase inhibitors, ATP-competitive inhibitors that are actually substrate-competitive.
Orthogonal: TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer measuring phosphorylated substrate.Compounds that absorb light at the detection wavelength (color quenching).
Orthogonal: Mass Spec Direct, label-free detection of substrate and phosphorylated product.[14]Virtually all optical interference (fluorescence, quenching), and enzyme-coupling artifacts.
Step 1.4: Promiscuity & Artifactual Inhibition Triage

Many compounds appear as hits by non-specific mechanisms, such as forming aggregates that sequester the target protein or by chemically reacting with assay components.[15] These "Pan-Assay Interference Compounds" (PAINS) are a frequent source of misleading results.[16]

Workflow for Artifact Triage

Artifact_Triage Input Input Detergent Activity Assay + 0.01% Triton X-100 Input->Detergent CounterScreen Counter-Screen (e.g., Unrelated Enzyme) Input->CounterScreen Output_Good Clean Hit (Activity Retained, No Counter-Activity) Detergent->Output_Good No Change Output_Bad_Agg Flagged: Aggregator (Activity Lost) Detergent->Output_Bad_Agg >10x Shift in IC50 CounterScreen->Output_Good Inactive Output_Bad_Prom Flagged: Promiscuous (Counter-Screen Active) CounterScreen->Output_Bad_Prom Active

Caption: A simple workflow to identify common aggregate-based and promiscuous inhibitors.

Phase 2: Lead Characterization - Building a Deeper Biological Profile

With artifacts removed, the focus shifts to confirming that the compound interacts with the intended target in a more complex biological environment and understanding its mechanism.

Step 2.1: Target Engagement Assays

A positive result in a biochemical assay does not guarantee the compound will bind its target within the complex milieu of a cell. Target engagement assays provide this crucial evidence.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free technique that measures changes in a protein's thermal stability upon ligand binding.[18] A compound that binds and stabilizes its target protein will increase the temperature at which the protein denatures and precipitates.[17]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture: Grow cells expressing the target protein to ~80% confluency.

  • Compound Treatment: Treat cells with the 4-(Methylsulfanyl)pyrimidin-2-amine hit (e.g., at 10x IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest & Heat: Harvest cells, lyse, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separate Phases: Centrifuge at high speed to pellet the precipitated/denatured proteins.

  • Western Blot: Collect the supernatant (containing soluble protein) and analyze the amount of remaining target protein by Western Blotting.

  • Analysis: A positive result is a visible band for the target protein at higher temperatures in the compound-treated sample compared to the vehicle control, indicating stabilization.

Step 2.2: Mechanism of Action (MoA) Studies

For enzyme targets like kinases, understanding how the compound inhibits is critical. Is it competing with ATP, the substrate, or binding to an allosteric site? Standard enzyme kinetics experiments, where the IC50 is determined at varying concentrations of ATP and substrate, can elucidate the mechanism of action (MoA).

Step 2.3: Initial Structure-Activity Relationship (SAR)

A key principle of medicinal chemistry is that small, deliberate changes to a molecule's structure should lead to predictable changes in its biological activity.[19] Procuring or synthesizing a small number of close analogs of 4-(Methylsulfanyl)pyrimidin-2-amine and testing them in the primary assay helps to confirm that the activity is specifically linked to the chemical scaffold and not a random property of a single molecule.[20]

Table: Example of Initial SAR Data

Compound IDStructure ModificationIC50 (µM) in Primary Assay
Hit-01 4-(Methylsulfanyl)pyrimidin-2-amine 1.2
Analog-014-(Ethyl sulfanyl)pyrimidin-2-amine5.8
Analog-024-(Methylsulfonyl )pyrimidin-2-amine> 50
Analog-034-(Methylsulfanyl)5-fluoro pyrimidin-2-amine0.8

This data, though preliminary, suggests the methylsulfanyl group is important for activity and that modifications to the pyrimidine ring are tolerated and could even enhance potency.

Step 2.4: Cellular Activity & Cytotoxicity

The ultimate goal is for the compound to work in a living system. Moving to a cell-based functional assay is essential.[21] This could be measuring the inhibition of a signaling pathway downstream of the target kinase. In parallel, a general cytotoxicity assay (e.g., CellTiter-Glo®) must be run to ensure the observed cellular effect is not simply due to the compound killing the cells.[22]

Phase 3: Pre-Lead Optimization - Assessing "Drug-likeness"

Once a hit series shows specific, on-target cellular activity, the final validation step involves an early look at its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[23] These assays predict whether a compound has the fundamental characteristics to become a successful drug.[24]

Key Early ADME/Tox Assays:

  • Metabolic Stability: Assesses how quickly the compound is broken down by liver enzymes (microsomes).[25]

  • Aqueous Solubility: Poorly soluble compounds are difficult to formulate and often have poor absorption.

  • Cell Permeability (e.g., PAMPA): Predicts a compound's ability to cross the intestinal wall.[26]

Data Interpretation & Decision Making

Decision Tree for Hit Advancement

Decision_Tree Start Phase 1 Complete: Confirmed Hit (IC50 < 10 µM) CETSA CETSA Positive? Start->CETSA SAR SAR Established? CETSA->SAR Yes Stop Stop or Re-evaluate CETSA->Stop No Cellular Cellular IC50 < 10x Biochemical IC50? SAR->Cellular Yes SAR->Stop No ADME Acceptable Early ADME? Cellular->ADME Yes Cellular->Stop No Advance Advance to Lead Optimization ADME->Advance Yes ADME->Stop No

Caption: A simplified decision-making framework for advancing a validated hit series.

By adhering to this rigorous, evidence-based validation cascade, researchers can effectively filter the vast output of an HTS campaign, mitigate the risk of pursuing artifactual compounds, and build a solid foundation for a successful drug discovery program.

References

  • Pelago Bioscience. Validating Drug Discovery Hits with CETSA® Technology. [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • BioAscent. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. [Link]

  • Fang, H., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly. [Link]

  • Lindsley, C. W., et al. (2011). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Drug Target Review. (2016). Hit-to-lead in drug discovery. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Scientist.com. (2024). In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. [Link]

  • Drug Target Review. (2023). Successful hit finding for PIM3 kinase inhibitors: from HTS to extended hit characterisation including Spectral Shift technology. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • National Institutes of Health. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ASSAY and Drug Development Technologies. [Link]

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]

  • Bettayeb, K., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • BellBrook Labs. (2025). Hit to Lead Assays: Accelerating Early Drug Discovery. [Link]

  • Beckman Coulter. Absorption Distribution Metabolism Excretion-Toxicity (ADME-Tox). [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]

  • National Center for Biotechnology Information. Guidance for Assay Development and High-Throughput Screening. [Link]

  • Firth, M. A., et al. (2023). An Analysis of Successful Hit-to-Clinical Candidate Pairs. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. [Link]

  • Ritter, J. M. (2003). Concentration-effect and dose-response relations in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]

  • News-Medical. (2023). What is a Dose-Response Curve?. [Link]

  • Capuzzi, S. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Public Health England. (2015). Standards & Guidelines: Generation & Analysis of High throughput Sequencing Data. [Link]

  • ResearchGate. (2025). Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off. [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

Sources

assessing the selectivity of 4-(Methylsulfanyl)pyrimidin-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Compound Identity:

  • IUPAC Name: 4-(Methylsulfanyl)pyrimidin-2-amine

  • Common Name: 2-amino-4-methylthiopyrimidine

  • CAS Registry: 1073-54-7

  • Molecular Weight: 141.20 Da[1][2]

  • Role: Fragment-Based Drug Discovery (FBDD) Scaffold / Chemical Intermediate

Assessment Verdict: As a standalone chemical entity, 4-(Methylsulfanyl)pyrimidin-2-amine functions as a low-affinity, promiscuous kinase hinge binder . It does not exhibit high selectivity for a single kinase isoform. Instead, it serves as a "privileged scaffold"—a core structural motif that mimics the adenine ring of ATP.[3][4] Its value lies not in its raw potency (often


), but in its high Ligand Efficiency (LE)  and ability to anchor into the ATP-binding pocket of the human kinome, serving as a starting point for the synthesis of selective inhibitors like ZM-447439  (Aurora kinase) or Palbociclib  (CDK4/6).

Mechanistic Basis of Interaction

To understand the selectivity (or lack thereof), one must analyze the binding mode. The 2-aminopyrimidine moiety is a classic Donor-Acceptor-Donor (D-A-D) motif.

  • N1 (Pyrimidine Ring): Accepts a hydrogen bond from the backbone amide (NH) of the kinase hinge region.

  • C2-Amino Group (-NH2): Donors a hydrogen bond to the backbone carbonyl (CO) of the hinge residue.

  • C4-Methylsulfanyl Group (-SMe): Provides a hydrophobic contact, often directing the scaffold towards the "Gatekeeper" residue or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Because the ATP hinge region is highly conserved across the human kinome (approx. 518 kinases), this fragment binds broadly. Selectivity is only achieved by elaborating the molecule at the C5 and C6 positions or modifying the C4-thioether to reach distinct hydrophobic pockets (Specificity Pockets) unique to specific kinase families (e.g., Auroras, CDKs).

Visualization: Hinge Binding Mechanism

The following diagram illustrates the structural logic of how this scaffold anchors to the kinase hinge.

KinaseBinding Scaffold 4-(Methylsulfanyl) pyrimidin-2-amine Hinge Kinase Hinge Region (Conserved Backbone) Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (NH2 Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic Contact (S-Me Group) ATP_Pocket ATP Binding Pocket Hinge->ATP_Pocket Lines the Pocket Gatekeeper->ATP_Pocket Controls Access

Figure 1: Schematic of the bidentate hydrogen bonding interaction between the 2-aminopyrimidine core and the kinase hinge region.

Comparative Performance Analysis

This section compares the "bare" scaffold against an elaborated inhibitor derived from it (ZM-447439) and a non-selective control (Staurosporine).

Table 1: Selectivity and Potency Comparison

Feature4-(Methylsulfanyl)pyrimidin-2-amineZM-447439 (Derivative)Staurosporine (Control)
Molecular Weight ~141 Da513.6 Da466.5 Da
Primary Target Pan-Kinase (Weak)Aurora A / BPan-Kinase (Potent)
Binding Affinity (Kd/IC50) > 50 - 200 µM (Est.)~ 10 - 50 nM < 5 nM
Selectivity Profile Promiscuous Fragment Binds many hinges weakly.Selective High affinity for Aurora A/B; spares others.Promiscuous Toxin Binds most kinases with high affinity.
Ligand Efficiency (LE) High (~0.4-0.5) Every atom contributes to binding.Moderate Added mass reduces efficiency per atom.High Evolutionarily optimized natural product.
Clinical Utility Starting Material / FragmentChemical Probe / LeadResearch Tool (Apoptosis Inducer)

Key Insight: Do not interpret the high IC50 (low potency) of the fragment as "inactive." In FBDD, a fragment with an IC50 of 100 µM is considered a high-quality "hit" if it binds in a defined orientation suitable for optimization.

Experimental Protocols for Selectivity Assessment

Standard biochemical assays (e.g., radioactive 33P-ATP or fluorescence polarization) often fail to detect fragment binding due to the high concentrations required (leading to solubility issues or aggregation artifacts).

The following protocols are validated for assessing low-affinity fragments like 4-(Methylsulfanyl)pyrimidin-2-amine.

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Best for: Rapidly identifying if the fragment stabilizes a specific kinase.

  • Preparation:

    • Dilute recombinant kinase domain (e.g., Aurora A, CDK2) to 2-5 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Add SYPRO Orange dye (5x final concentration).

  • Compound Addition:

    • Add 4-(Methylsulfanyl)pyrimidin-2-amine to a final concentration of 1 mM (High concentration is critical for fragments).

    • Include a DMSO control (vehicle) and a positive control (e.g., Staurosporine).

  • Execution:

    • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis:

    • Calculate the melting temperature (

      
      ) from the inflection point of the fluorescence curve.
      
    • Result: A

      
       indicates significant binding.
      
Protocol B: Surface Plasmon Resonance (SPR)

Best for: Determining kinetics (Kon/Koff) and validating 1:1 binding stoichiometry.

  • Immobilization:

    • Biotinylate the kinase protein (Avi-tag) and capture on a Streptavidin (SA) sensor chip.

    • Target density: 2000-4000 RU (High density needed for small molecules).

  • Injection:

    • Prepare a concentration series of the fragment: 0, 15.6, 31.2, 62.5, 125, 250, 500 µM.

    • Inject at high flow rate (30-50 µL/min) to minimize mass transport effects.

  • Data Processing:

    • Reference subtract (Flow cell 2 - Flow cell 1).

    • Solvent correction (DMSO calibration curve) is mandatory as fragments require high DMSO tolerance.

    • Fit to a steady-state affinity model (1:1 binding) to determine

      
      .
      
Visualization: Fragment Assessment Workflow

This diagram outlines the decision logic for validating this scaffold.

FragmentWorkflow Start Fragment Library (4-SMe-pyrimidin-2-amine) Screen Primary Screen (DSF / Thermal Shift @ 1mM) Start->Screen Decision1 Delta Tm > 2°C? Screen->Decision1 Validation Biophysical Validation (SPR / NMR) Decision1->Validation Yes Discard Discard / Non-Binder Decision1->Discard No Structure X-Ray Crystallography (Confirm Hinge Binding) Validation->Structure Kd Confirmed

Figure 2: Screening workflow for validating low-affinity kinase fragments.

References

  • Selectivity of Kinase Inhibitor Fragments

    • Source: Journal of Medicinal Chemistry (ACS)
    • Significance: Establishes the baseline promiscuity and ligand efficiency of 2-aminopyrimidine fragments in broad panel screening.
    • URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors

    • Source: Molecules (MDPI)
    • Significance: Details how the 2-aminopyrimidine core is elaborated into selective inhibitors for Aurora and PLK kinases.[5]

    • URL:[Link]

  • Discovery of ZM-447439: A Selective Aurora Kinase Inhibitor

    • Source: Journal of Cell Biology
    • Significance: Demonstrates the transition from a simple pyrimidine scaffold to a selective chemical probe.[6]

    • URL:[Link]

  • Fragment-Based Drug Discovery: A Practical Approach

    • Source: Methods in Molecular Biology
    • Significance: Provides the standard protocols (DSF/SPR)
    • URL:[Link]

Sources

Safety Operating Guide

4-(Methylsulfanyl)pyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 4-(Methylsulfanyl)pyrimidin-2-amine (also known as 4-(Methylthio)-2-aminopyrimidine).

Notice: While specific CAS numbers (e.g., 2183-66-6 often refers to its isomer, 2-(methylthio)pyrimidin-4-amine) may vary by vendor cataloging, the functional group chemistry —an aminopyrimidine core with a thioether substituent—dictates a uniform disposal strategy. This guide applies to this chemical class.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Enemy." This compound presents a dual challenge: biological toxicity typical of aminopyrimidines and the environmental/odor hazards of organic sulfides (thioethers).

Physicochemical Properties
PropertyDataOperational Implication
Functional Groups Pyrimidine (aromatic base), Primary Amine, Thioether (S-Me)Basic nature: Incompatible with strong acids (exothermic salt formation). Sulfur content: Requires specific incineration scrubbing.
Physical State Solid (crystalline powder)Dust generation is a primary inhalation risk.
Solubility Soluble in DMSO, Methanol, dilute acidsLiquid waste streams will likely be organic solvent-based.
Odor Characteristic sulfide (garlic/rotten cabbage)High Impact: Even trace amounts can trigger building evacuations if mistaken for a gas leak.
GHS Hazard Classification[1][2]
  • H302: Harmful if swallowed.[1][2]

  • H315 / H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

  • Combustion Hazard: Burning releases Sulfur Oxides (

    
    )  and Nitrogen Oxides (
    
    
    
    )
    .

Part 2: Pre-Disposal Stabilization (The "In-Hood" Phase)

Goal: Transform the active reagent into a stable, contained waste form before it leaves the fume hood.

Odor Containment (Critical)

Thioethers have low odor thresholds. Improper containment causes "false alarm" gas leak reports in facilities.

  • Protocol: Do NOT place free powder or unsealed wipes directly into the main lab trash or open waste carboys.

  • Action: All solid waste (weigh boats, gloves, contaminated paper towels) must be double-bagged in Ziploc-style polyethylene bags before entering the solid waste drum.

Liquid Waste Segregation
  • Do Not Mix With: Strong Oxidizers (e.g., Nitric Acid, Peroxides).

    • Reasoning: Oxidizers will attack the sulfur moiety, converting the sulfide to a sulfoxide or sulfone. This reaction is exothermic and can pressurize a waste container.

  • Do Not Mix With: Aqueous Acids (unless necessary).

    • Reasoning: While not explosive, mixing this organic base with acids forms salts, potentially precipitating solids that clog waste disposal lines later. Keep in the Organic Solvent stream.

Part 3: Waste Stream Classification (RCRA)

Under US EPA (RCRA) and international guidelines, this compound is generally classified as follows. Always verify with your local EHS officer.

  • RCRA Status: Not explicitly P-listed or U-listed by specific CAS.

  • Waste Code Assignment:

    • If pure substance: Non-Regulated Organic Solid (unless it exhibits toxicity characteristics via TCLP, which is rare for small lab quantities).

    • If in solvent (e.g., Acetone/Methanol): D001 (Ignitable).

  • Ultimate Disposal Method: High-Temperature Incineration with Scrubber.

    • Scientific Logic:[4] Simple combustion is insufficient. The facility must be equipped to capture the

      
       generated by the sulfur atom to prevent acid rain precursor release.
      

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid Reagent
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Work in a fume hood.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Transfer: Carefully transfer the solid. Avoid dust generation.[3][5][6]

  • Decontamination: Wipe the exterior of the original bottle with methanol. Place the wipe in the waste jar.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write: "Contains Organic Sulfur."

  • Sealing: Screw the lid tight. Place the jar inside a secondary clear plastic bag and seal.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Segregation: Ensure the waste solvent carboy is designated for Non-Halogenated Organics (unless you used DCM/Chloroform).

  • Compatibility Check: Verify the carboy does not contain oxidizers.

  • Pouring: Use a funnel to prevent drips.

  • Rinsing: Rinse the reaction vessel with a small volume of acetone/ethanol and add to the waste.

  • Odor Check: If the carboy smells "sulfury" after opening, cap it immediately. You may add a small amount of household bleach (Sodium Hypochlorite) to the empty glassware (NOT the waste drum) to oxidize residual traces and kill the smell before washing the glass.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 4-(Methylsulfanyl)pyrimidin-2-amine to ensure safety and compliance.

DisposalWorkflow Start Waste: 4-(Methylsulfanyl)pyrimidin-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Reaction mixture, mother liquor) StateCheck->Liquid OdorControl Odor Control: Double-bag in Ziploc Solid->OdorControl OxidizerWarn CRITICAL: Do NOT mix with Oxidizers Liquid->OxidizerWarn Incineration Final Disposal: Incineration with Scrubber OdorControl->Incineration Label: Solid Toxic SolventCheck Check Solvent Type Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (Methanol, Acetone, DMSO) SolventCheck->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration OxidizerWarn->SolventCheck

Figure 1: Decision tree for the safe segregation and disposal of aminopyrimidine thioethers.

Part 6: Emergency Contingencies

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag. Clean area with a dilute bleach solution to neutralize odor.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use clay-based kitty litter if the solvent is reactive.

  • Skin Contact: Wash with soap and water for 15 minutes. The amine nature makes it sticky; thorough scrubbing is required.

References

  • PubChem. (n.d.). Compound Summary: 2-(Methylthio)pyrimidin-4-amine (Isomer Class Reference). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][7][8] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Methylsulfanyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 4-(Methylsulfanyl)pyrimidin-2-amine (also known as 4-(methylthio)-2-aminopyrimidine).[1][2]

Senior Scientist Note: While specific Safety Data Sheets (SDS) for this exact isomer can be sparse in public databases, its safety profile is derived from the structure-activity relationships (SAR) of aminopyrimidines and alkyl sulfides.[2] This compound combines a basic amine functionality with a thioether; treat it as a sensitizing irritant with potential acute toxicity and stench characteristics.[2]

Part 1: Critical Identity Verification

Before opening the container, verify the chemical identity.[2] There is significant confusion in online vendor databases regarding aminopyrimidine isomers.[1][2]

  • Chemical Name: 4-(Methylsulfanyl)pyrimidin-2-amine[1][2]

  • Functional Groups: Primary Amine (-NH₂), Thioether (-S-Me), Pyrimidine Ring.[1][2]

  • Physical State: Typically a solid (crystalline powder) at room temperature.[2]

  • CAS Warning: Be cautious of CAS 21901-29-1 , which is frequently mislabeled in databases but often corresponds to 2-Amino-6-methyl-3-nitropyridine.[1][2] Always confirm the structure on the bottle, not just the CAS number.

Part 2: Hazard Profiling & Risk Assessment

We utilize a Functional Group Hazard Analysis to determine the necessary precautions.[1][2]

Functional GroupAssociated HazardGHS Classification (Likely)
Aminopyrimidine Skin/Eye Irritation, Respiratory IrritationH315, H319, H335 (Warning)
Thioether (-SMe) Stench, Potential Metabolic ToxicityH302 (Harmful if swallowed)
General Structure Potential SensitizerH317 (May cause allergic skin reaction)

Core Risks:

  • Inhalation: Dust inhalation is the primary vector for exposure during weighing.[1][2]

  • Absorption: Amines can facilitate transdermal absorption.[1][2]

  • Stench: Thioethers can release volatile sulfur compounds upon degradation or acidification.[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for a Biosafety Level 1 / Chemical Safety Level 2 laboratory environment.

Hand Protection Strategy

Do not rely on a single glove type for all operations.

OperationGlove MaterialThicknessBreakthrough TimeProtocol
Solid Handling (Weighing)Nitrile 4–5 mil>480 min (Solid)Single pair is sufficient if no solvents are present.[1][2]
Solution Handling (DMSO/MeOH)Nitrile (Double) 5 mil (x2)~15–30 min (Solvent dependent)Double Glove. DMSO permeates nitrile rapidly, carrying the solute through the skin.[2] Change outer glove immediately upon splash.[1][2]
Spill Cleanup Laminate / Butyl >15 mil>480 minRequired for large liquid spills.[2] Do not use standard nitrile for prolonged cleanup.[1][2]
Body & Eye Defense[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are insufficient due to the fine powder nature of the solid and splash risk of the solution.[2]

  • Respiratory: Work must be performed in a Chemical Fume Hood .[2][3] If working outside a hood (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-mask respirator.[1][2]

  • Clothing: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.

Part 4: Operational Workflow Logic

The following diagram illustrates the decision-making process for safe handling, specifically focusing on the transition from solid to solution state.

G Start Start: 4-(Methylsulfanyl)pyrimidin-2-amine StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved GloveSolid PPE: Nitrile (Single Layer) Solid->GloveSolid GloveLiq PPE: Nitrile (Double Layer) or Butyl Liquid->GloveLiq Weighing Protocol A: Weighing (Static Control + Fume Hood) Dissolving Protocol B: Solubilization (Exothermic Check) Weighing->Dissolving Waste Disposal: Segregated Organic (Sulfur Stream) Dissolving->Waste Post-Reaction GloveSolid->Weighing GloveLiq->Dissolving

Figure 1: Operational logic flow for PPE selection based on physical state.

Part 5: Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Rationale: Aminopyrimidines are often electrostatic powders.[1][2] Inhalation and surface contamination are the main risks.[2]

  • Engineering Control: Activate the Fume Hood. Verify face velocity is >100 fpm.

  • Static Mitigation: Use an antistatic gun or wipe on the spatula and weighing boat.[1][2] This prevents the "jumping" of powder which causes unseen contamination.[1][2]

  • Transfer: Weigh directly into a tared vial inside the hood. Do not transport open weighing boats across the lab.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to solubilize any invisible dust, then dispose of the towel as solid hazardous waste.[2]

Protocol B: Solubilization (Liquid State)

Rationale: Solvents like DMSO or Methanol are common carriers.[1][2] They can act as vehicles, transporting the toxicant through nitrile gloves.[2]

  • Gloving: Don a second pair of nitrile gloves (different color if possible to spot tears).[1][2]

  • Addition: Add solvent slowly. Amines can be exothermic upon protonation or dissolution.[1][2]

  • Venting: If using a sealed vial, insert a small needle (if inert atmosphere is not strictly required) or briefly vent to prevent pressure buildup from solvent vapor or exotherms.[2]

  • Labeling: Mark the vial clearly with "SULFUR / AMINE" to warn downstream users of potential stench and basicity.[1][2]

Part 6: Emergency & Disposal Procedures

Accidental Release (Spill)[1][2]
  • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (water), then scoop into a bag.[2]

  • Liquid Spill: Cover with an absorbent pad.[1][2] If the solvent is volatile, lower the hood sash and allow vapors to clear before cleaning.[2]

Waste Disposal (Critical)
  • Segregation: Do not mix with Oxidizers (e.g., Peroxides, Nitric Acid).[2] The thioether group (-SMe) can be oxidized to sulfoxides/sulfones, potentially generating heat or unwanted byproducts.[1][2]

  • Stream: Dispose of in the Organic Waste stream.[2]

  • Stench Management: If the container smells, double-bag it in a Ziploc-style bag before placing it in the waste drum to prevent lab-wide odors.

References

  • PubChem. (2025).[1][2][4][5] Compound Summary: 2-(Methylthio)pyrimidin-4-amine (Isomer Reference).[1][2] National Library of Medicine.[1][2] [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.